1,2-Oxaborolane
Description
Properties
Molecular Formula |
C3H6BO |
|---|---|
Molecular Weight |
68.89 g/mol |
InChI |
InChI=1S/C3H6BO/c1-2-4-5-3-1/h1-3H2 |
InChI Key |
MFFKYZPRTPCPQN-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CCCO1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Thermodynamic Stability of Cyclic Boron-Oxygen Heterocycles
Executive Summary & Core Directive
This guide addresses the thermodynamic and kinetic behavior of cyclic boron-oxygen systems—specifically boroxines , dioxaborolanes , and benzoxaboroles . For researchers in drug discovery (e.g., covalent inhibitors) and materials science (e.g., COFs, vitrimers), the B-O bond presents a paradox: it is strong (
The Central Thesis: Stability in these systems is not a static property but a dynamic equilibrium governed by entropic driving forces (water release), ring strain , and hybridization flux (sp
Thermodynamic Principles of B-O Heterocycles
The Boroxine Equilibrium: Entropy vs. Enthalpy
Boroxines (cyclotrimeric anhydrides) form spontaneously from boronic acids upon dehydration. This reaction is the baseline for understanding B-O stability.
-
Enthalpy (
): Often positive (endothermic) or near-neutral. The formation of the boroxine ring introduces strain and loses the hydrogen-bonding network of the free acid. -
Entropy (
): Highly positive . The release of three free water molecules drives the reaction. -
Implication: Boroxines are stable in dry organic solvents or solid state (COFs) but hydrolyze rapidly in aqueous media unless kinetically trapped or electronically stabilized.
Electronic Tuning (Hammett Correlation):
-
Electron-Donating Groups (EDGs): Stabilize the boroxine. They reduce the Lewis acidity of the boron center, making it less susceptible to nucleophilic attack by water.
-
Electron-Withdrawing Groups (EWGs): Destabilize the boroxine. They increase Lewis acidity, accelerating hydrolysis.
Boronic Esters: The Chelate & Thorpe-Ingold Effects
Unlike boroxines, cyclic boronic esters (dioxaborolanes/dioxaborinanes) can be thermodynamically stable in water.
-
Ring Size: Contrary to general ether intuition, 6-membered rings (dioxaborinanes) derived from 1,3-diols are often thermodynamically more stable than unsubstituted 5-membered rings (dioxaborolanes) due to lower angle strain at the boron center.
-
The "Gem-Dimethyl" Effect: Heavily substituted diols (e.g., Pinacol, Pinanediol) create massive stability.
Benzoxaboroles: The Pharmacophore Scaffold
Benzoxaboroles (e.g., Tavaborole) fuse the B-O ring to an aromatic system.
-
Mechanism of Stability: The fusion prevents the "open" form from rotating away. The entropic cost of re-closing the ring after a hydrolytic attack is near zero.
-
pKa Modulation: In the tetrahedral anionic form (sp
), the B-O bond is significantly more resistant to cleavage than in the neutral trigonal form.
Comparative Stability Data
The following table synthesizes thermodynamic stability trends based on transesterification and hydrolysis half-lives.
| Heterocycle Class | Representative Ligand | Ring Size | Relative Stability ( | Primary Instability Factor |
| Boronic Acid | Hydroxide | N/A | 1 (Baseline) | N/A (Monomer) |
| Dioxaborolane | Ethylene Glycol | 5 | ~10 | Angle strain; fast hydrolysis |
| Dioxaborinane | Neopentyl Glycol | 6 | ~100 | Steric bulk; moderate stability |
| Pinacol Ester | Pinacol | 5 | ~500 | Steric hindrance (4x Methyl) |
| Benzoxaborole | (Fused System) | 5 | >1,000 | Rigid fusion; aromatic stabilization |
| Pinanediol Ester | Pinanediol | 5 | >10,000 | Bicyclic rigidity; extremely slow hydrolysis |
Visualizing the Stability Landscape
The diagram below illustrates the mechanistic pathways between these states. Note the critical role of hybridization change (sp
Figure 1: Mechanistic interconversion of B-O species. Green pathways indicate stabilization via hybridization change (sp
Experimental Protocol: NMR Hydrolysis Assay
This protocol is designed to quantify the hydrolytic stability of a boronic ester or oxaborole under physiological conditions. It is a self-validating system using an internal standard.
Reagents & Setup
-
Solvent System: DMSO-
with 10% v/v D O (phosphate buffered to pH 7.4 if mimicking blood plasma). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at
6.1 ppm). -
Instrument: 400 MHz (or higher) NMR.
Workflow
-
Baseline Scan (t=0): Dissolve 0.05 mmol of substrate and 0.01 mmol of internal standard in 0.6 mL DMSO-
. Acquire H NMR. Verify integration ratio. -
Initiation: Add 60
L of D O (or buffered D O) directly to the NMR tube. Shake vigorously for 10 seconds. Record time. -
Kinetic Monitoring: Acquire spectra at intervals: t = 5 min, 15 min, 30 min, 1 h, 2 h, 6 h, 24 h.
-
Data Processing:
-
Track the disappearance of the
-proton signal of the ester/oxaborole. -
Track the appearance of the free diol signal.
-
Validation: The sum of the integrals (Ester + Free Diol) must remain constant relative to the internal standard. If not, precipitation or side reactions are occurring.
-
Calculation
Calculate the concentration at time
-
Linear Plot: Indicates pseudo-first-order kinetics (typical for hydrolysis in excess water).
-
Slope (
): The hydrolysis rate constant. -
Half-life (
): .
Strategic Applications in Drug Design
The Prodrug Strategy (Boronic Esters)
If your goal is to deliver a boronic acid warhead (e.g., Bortezomib) that releases upon equilibrium shift:
-
Use: Citrate or Pinacol esters.
-
Mechanism: These esters are stable enough for formulation but hydrolyze rapidly in the infinite water sink of the bloodstream, releasing the active boronic acid.
The Pharmacophore Strategy (Benzoxaboroles)
If the cyclic structure is the active inhibitor (e.g., Tavaborole targeting leucyl-tRNA synthetase):
-
Use: Benzoxaborole scaffold.
-
Mechanism: The fused ring prevents hydrolysis. To further stabilize, add a substituent (e.g., fluorine) that lowers the pKa, ensuring the molecule exists in the stable tetrahedral sp
form at physiological pH (7.4).
Materials (Vitrimers/COFs)
-
Use: Dioxaborolanes with neighboring amine groups (B-N coordination).
-
Mechanism: The internal Lewis base coordination (N
B) locks the boron in sp geometry, making the crosslink robust against moisture while still allowing thermal exchange at elevated temperatures.
References
-
Stability of Boronic Esters – Structural Effects on Transesterification. Source: ResearchGate.[1][2][4] URL:[Link]
-
Thermodynamics of Boroxine Formation from Aliphatic Boronic Acids. Source: NIH / Eckerd College. URL:[Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Source: Heterocycles / ResearchGate.[4] URL:[Link]
-
Boronate Ester Hydrogels: Challenges and Opportunities. Source: ACS Publications (Chemistry of Materials). URL:[Link]
-
Solid-State 11B NMR and Computational Study of Boronic Acids/Esters. Source: ACS Publications (J. Phys. Chem. A). URL:[Link]
Sources
The Renaissance of Boron: A Technical Guide to 1,2-Oxaborolane Derivatives in Medicinal Chemistry
Abstract
For decades, boron was viewed as a medicinal curiosity, often dismissed due to toxicity concerns and limited synthetic accessibility.[1] This paradigm shifted with the emergence of the 1,2-oxaborolane (specifically the benzoxaborole ) scaffold—a fused bicyclic system that harnesses the unique electronic deficiency of boron to engage biological targets via novel covalent and non-covalent mechanisms. This guide dissects the physicochemical properties, synthetic pathways, and mechanism-of-action (MoA) landscapes of this pharmacophore, providing a roadmap for researchers leveraging boron in next-generation drug discovery.[1]
The Pharmacophore: Physicochemical Architecture
The core of the this compound scaffold is a five-membered oxaborole ring fused to an aromatic system.[1] Unlike open-chain boronic acids, the cyclic nature of benzoxaboroles imposes ring strain that significantly alters their electronic profile.[1]
Lewis Acidity and pKa Modulation
The boron atom in benzoxaboroles is
-
Ring Strain Effect: The fusion of the 5-membered ring distorts the O-B-C bond angle, increasing the Lewis acidity compared to phenylboronic acid.
-
pKa Implications: While phenylboronic acid has a pKa of ~8.8, unsubstituted benzoxaborole has a pKa of ~7.3. This increased acidity allows the boron center to exist as a tetrahedral anion (hydroxyboronate) at physiological pH, enhancing solubility and enabling tighter binding to metal centers or diols in active sites.[1]
The "Hemiboronic" Character
Benzoxaboroles are often termed "cyclic hemiboronic acids."[1] They exist in equilibrium between the closed form and a ring-opened boronic acid form, though the closed form is thermodynamically favored in aqueous solution.[1] This stability against deboronation (C-B bond cleavage) is a critical advantage over non-cyclic boronic acids in metabolic environments.[1]
Table 1: Physicochemical Comparison
| Property | Phenylboronic Acid | Benzoxaborole | Medicinal Advantage |
| Hybridization | Adaptive binding geometry | ||
| pKa | ~8.8 | ~7.3 | Ionization at physiological pH improves solubility |
| Lewis Acidity | Moderate | High | Enhanced nucleophile capture (e.g., Serine, tRNA diols) |
| Metabolic Stability | Low (Deboronation risk) | High | Cyclic protection of the B-C bond |
Mechanisms of Action: The Boron Warhead
The versatility of the benzoxaborole scaffold lies in its ability to act as a "warhead" through three distinct mechanisms: Covalent Trapping , Bimetallic Chelation , and Endonuclease Inhibition .
Covalent Trapping: Tavaborole (LeuRS Inhibitor)
Tavaborole targets fungal Leucyl-tRNA Synthetase (LeuRS).[1][3][4][5] It does not bind the active site directly but traps the tRNA via a boron-mediated covalent adduct.[1]
-
Mechanism: The boron atom forms a reversible covalent bond with the 2',3'-diol of the tRNA's terminal adenosine (A76).[1]
-
Result: This forms a stable tRNA-benzoxaborole adduct within the editing site of LeuRS, locking the enzyme in an inactive state and halting protein synthesis.
Bimetallic Chelation: Crisaborole (PDE4 Inhibitor)
Crisaborole inhibits Phosphodiesterase-4 (PDE4), an enzyme critical in inflammatory cytokine regulation.[1][6][7][8]
-
Mechanism: The boron atom coordinates with the bimetallic center (Zinc and Magnesium) in the PDE4 catalytic pocket.
-
Result: This coordination mimics the transition state of cAMP hydrolysis, competitively inhibiting the enzyme and elevating intracellular cAMP levels, which suppresses inflammation.
Endonuclease Inhibition: Acoziborole (CPSF3 Inhibitor)
Acoziborole (SCYX-7158) represents a breakthrough for Human African Trypanosomiasis (HAT).[1]
-
Mechanism: It targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease involved in mRNA processing.[1][9][10][11][12]
-
Result: By blocking mRNA maturation, it selectively kills the parasite.[1]
Visualization: Mechanism of Action Logic
Figure 1: Divergent mechanisms of action for key benzoxaborole drugs, illustrating how the same core scaffold exploits different biochemical interactions.[1]
Synthetic Architectures
The synthesis of 1,2-oxaborolanes has evolved from harsh lithiation conditions to elegant catalytic protocols.[1]
The Classical Lithiation Route
This remains the industrial standard for many derivatives.
-
Precursor: 2-Bromo-benzyl alcohol.[1]
-
Protection: The alcohol is protected (e.g., THP ether) to survive lithiation.[1]
-
Metal-Halogen Exchange: Treatment with
-BuLi generates the aryl lithium species.[1] -
Borylation: Trapping with a borate ester (e.g.,
).[1] -
Cyclization: Acidic hydrolysis removes the protecting group and induces spontaneous cyclization to the oxaborole.[1]
The Catalytic C-H Activation Route
Modern methods utilize Palladium (Pd) catalysis to install the boron moiety directly or cyclize precursors.
-
Pd-Catalyzed Borylation: Reaction of benzyl alcohol derivatives with diboron reagents (
) using Pd catalysts.[1] -
Advantage: Tolerates sensitive functional groups that would be destroyed by
-BuLi.[1]
Visualization: Synthetic Workflow
Figure 2: Comparison of the classical lithiation-based synthesis versus emerging catalytic routes.
Case Studies: Clinical Success Stories
Tavaborole (Kerydin)[1]
-
Indication: Onychomycosis (Fungal nail infection).[1]
-
Key Feature: The fluorine substitution at the C5 position optimizes pKa and metabolic stability.
-
Clinical Insight: Its low molecular weight allows deep penetration through the nail plate, a barrier impermeable to many antifungals.
Crisaborole (Eucrisa)[1][8]
-
Key Feature: The benzonitrile tail extends into a hydrophobic pocket of PDE4, conferring selectivity over other PDE isoforms.[1]
-
Clinical Insight: Provides a non-steroidal anti-inflammatory option, avoiding the skin-thinning side effects of corticosteroids.[1]
Acoziborole (Investigational)[1][12][13]
-
Indication: Human African Trypanosomiasis (Sleeping Sickness).[1]
-
Clinical Insight: Its high permeability allows it to cross the blood-brain barrier, treating the fatal second stage of the disease where parasites invade the CNS.[14]
Future Directions
The field is expanding beyond these initial targets.[1] Current research focuses on:
-
Gram-Negative Bacteria: Utilizing the "Trojan Horse" strategy where benzoxaboroles are linked to siderophores to hijack bacterial iron transport systems.[1]
-
Tuberculosis: Targeting DprE1, an essential enzyme in mycobacterial cell wall synthesis.[1]
-
Beta-Lactamase Inhibition: Boronic acids are transition-state analogs for serine proteases; benzoxaboroles are being tuned to inhibit beta-lactamases, restoring antibiotic efficacy.[1]
References
-
Benzoxaboroles – Boron-Containing Building Blocks for Drug Discovery. Tokyo Chemical Industry Co., Ltd.[1]Link
-
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology.Link[1]
-
Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. PNAS.[1]Link[1]
-
Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.Link[1]
-
Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. PubMed Central.[1]Link[1]
-
Efficacy and safety of acoziborole in patients with human African trypanosomiasis. The Lancet Infectious Diseases.[1]Link[1]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.Link[1]
-
Synthesis and Versatility of 1,2-Oxaborines. Thieme Connect.Link[1]
Sources
- 1. Crisaborole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 8. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Determination of the Optimal Single Dose Treatment for Acoziborole, a Novel Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acoziborole | DNDi [dndi.org]
Beyond the Carboxylate: The 1,2-Oxaborolane Scaffold in Medicinal Chemistry
Executive Summary
The integration of boron into therapeutic scaffolds represents a paradigm shift in medicinal chemistry, moving beyond carbon-centric bioisosteres to exploit the unique electronic deficiency of the boron atom. Among these, the 1,2-oxaborolane (specifically the benzoxaborole ) scaffold has emerged as a privileged structure.[1] Unlike acyclic boronic acids, which often suffer from poor metabolic stability and rapid oxidative deboronation, the cyclic this compound offers a rigid, metabolically robust pharmacophore capable of reversible covalent interactions with biological nucleophiles (serine, threonine, tyrosine) and bimetallic enzyme centers.
This technical guide dissects the structural, electronic, and synthetic attributes of the this compound scaffold, providing a roadmap for its application as a high-fidelity bioisostere for carboxylic acids, aldehydes, and nitro groups.
Structural & Electronic Fundamentals
The core advantage of the this compound scaffold lies in the modulation of boron’s Lewis acidity through ring strain.
The Ring Strain Effect and pKa Modulation
In acyclic phenylboronic acids (PBA), the boron atom is sp² hybridized with a vacant p-orbital, typically exhibiting a pKa of ~8.8. This is often too high to exist predominantly as the anionic tetrahedral species at physiological pH (7.4).
In contrast, the 5-membered oxaborole ring introduces significant angle strain (~96° O-B-C angle vs. ideal 120°). This geometric distortion increases the Lewis acidity of the boron center, lowering the pKa to approximately 7.3 .
-
Result: At physiological pH, a significant fraction of the benzoxaborole exists in the anionic, tetrahedral sp³ form (hydroxyboronate), closely mimicking the electrostatics and geometry of a carboxylate anion or a tetrahedral transition state intermediate.
Comparative Physicochemical Properties[2][3]
| Property | Benzoic Acid | Phenylboronic Acid (PBA) | Benzoxaborole (this compound) |
| Hybridization | sp² (Planar) | sp² (Planar) | sp² (Planar) |
| pKa (approx) | 4.2 | 8.8 | 7.3 |
| Physiological State | Anionic (Carboxylate) | Neutral (Trigonal) | Mixed Neutral/Anionic |
| Binding Mode | Ionic / H-Bond | Reversible Covalent (Diol) | Reversible Covalent / Metal Chelation |
| Oxidative Stability | High | Low (Deboronation) | High (Ring Stabilization) |
Mechanisms of Action: The "Warhead" Versatility
The this compound scaffold is not merely a passive shape mimic; it is a "soft" electrophile that engages targets through unique mechanisms unavailable to carbon analogs.
Mechanism A: The Diol Trap (Tavaborole)
Target: Leucyl-tRNA Synthetase (LeuRS). Mechanism: Tavaborole (AN2690) exploits the boron atom's affinity for cis-diols. It forms a stable, reversible covalent adduct with the 2',3'-hydroxyls of the 3'-terminal adenosine of tRNA^Leu. This adduct is trapped within the editing site of the LeuRS enzyme, sterically blocking protein synthesis.
-
Key Insight: The 5-membered ring of the scaffold pre-organizes the boron for this interaction, acting as a transition state analog.
Mechanism B: Bimetallic Chelation (Crisaborole)
Target: Phosphodiesterase 4 (PDE4). Mechanism: Crisaborole (AN2728) inhibits PDE4 by coordinating directly to the bimetallic Zn²⁺/Mg²⁺ center in the active site.
-
The "3-2-1" Rule: Structural studies reveal that Crisaborole binds the metal ions (3 contacts) but lacks the hydrogen bond to a conserved glutamine (2) and the structured water network (1) seen with other inhibitors like roflumilast. This unique binding mode drives its high potency and selectivity.
Visualization of Mechanisms
Figure 1: The versatile engagement modes of benzoxaboroles—trapping biological diols (left) and coordinating metalloenzyme centers (right).
Synthetic Methodology: Protocol for Benzoxaborole Synthesis
The synthesis of the benzoxaborole core is robust and scalable. The following protocol describes the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole), but the method is applicable to the general scaffold.
Reaction Workflow
The most reliable industrial route involves the lithiation of a protected benzyl alcohol followed by boron capture and acidic cyclization.
Figure 2: Step-by-step synthetic pathway utilizing the lithiation-borylation strategy.
Detailed Experimental Protocol
Objective: Synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
Reagents:
-
(2-Bromo-5-fluorophenyl)methanol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) or Trityl Chloride (Protection group)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate (B(OiPr)3) or Trimethyl borate
-
Hydrochloric acid (1M and 6M)
-
Solvents: THF (anhydrous), Ethyl Acetate, Hexanes.
Procedure:
-
Protection (Optional but Recommended): Dissolve (2-bromo-5-fluorophenyl)methanol (10 g, 48.8 mmol) in DCM (100 mL). Add DHP (1.2 eq) and catalytic PPTS. Stir at RT for 4h. Quench with NaHCO3, extract, and concentrate to yield the THP-protected ether.
-
Note: Direct lithiation of the free alcohol is possible using 2 equivalents of n-BuLi, but protection improves yield.
-
-
Lithiation-Borylation:
-
Cool a solution of the protected intermediate (10 g) in anhydrous THF (150 mL) to -78°C under Nitrogen/Argon.
-
Add n-BuLi (1.1 eq relative to substrate) dropwise over 30 mins. Maintain temp < -70°C.
-
Stir for 1 hour at -78°C to ensure Lithium-Halogen exchange.
-
Add Triisopropyl borate (1.5 eq) rapidly in one portion.
-
Allow the reaction to warm to Room Temperature (RT) overnight.
-
-
Cyclization & Workup:
-
Cool the mixture to 0°C. Add 6M HCl (50 mL) dropwise (Exothermic!).
-
Stir vigorously at RT for 2 hours. The acid cleaves the protecting group and induces spontaneous cyclization of the boronic acid to the oxaborole.
-
Remove THF under reduced pressure.
-
Adjust pH of the aqueous residue to ~2-3.[2]
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Recrystallize from a mixture of Ethyl Acetate/Hexanes (1:4) to yield white crystalline needles.
-
Yield Target: 75-85%.
-
ADME & Safety Profile
The this compound scaffold addresses the primary liability of boronic acids: metabolic instability.
Oxidative Stability
Acyclic boronic acids are prone to oxidative deboronation by Reactive Oxygen Species (ROS) like H₂O₂ in the liver, converting the C-B bond to a C-OH (phenol) bond, destroying activity.
-
Benzoxaborole Advantage: The cyclic B-O bond reduces the electron density available to stabilize the hydroperoxy-boronate transition state required for oxidation.
-
Data: Benzoxaboroles exhibit 100-fold to 10,000-fold greater resistance to oxidative deboronation compared to phenylboronic acid.
Solubility & Permeability
-
Solubility: The amphiphilic nature of the benzoxaborole (hydrophilic B-OH, lipophilic aromatic ring) generally confers superior aqueous solubility compared to carboxylic acid bioisosteres like tetrazoles or lactones.
-
Permeability: The low molecular weight (<300 Da) and ability to exist in a neutral trigonal form allow for excellent membrane permeability, crucial for topical applications (e.g., Tavaborole penetrating the nail plate).
Toxicity Considerations
While generally safe, the "diol-trapping" mechanism implies a potential for off-target binding to host glycoproteins or ribonucleotides.
-
Mitigation: Selectivity is achieved by flanking residues on the scaffold that sterically exclude host diols while fitting the specific pocket of the target enzyme (e.g., fungal vs. human LeuRS).
Future Outlook & Decision Guide
The field is expanding beyond simple benzoxaboroles into 1,2-oxaborinines (6-membered rings, e.g., the cyclic boronic acid Vaborbactam) and multivalent inhibitors.
Scaffold Selection Decision Tree
Figure 3: Strategic framework for selecting boron-based scaffolds in drug design.
References
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
-
Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link
-
Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA. Science. Link
-
Freund, Y. R., et al. (2012). Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Letters. Link
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link
-
Zhu, Y., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Link
Sources
Methodological & Application
Strategic Design and Evaluation of Benzoxaborole Serine Protease Inhibitors
Abstract
This guide details the rational design, synthesis, and biochemical evaluation of benzoxaborole-based inhibitors targeting serine proteases. Unlike linear boronic acids, the benzoxaborole scaffold offers a cyclic, rigidified "warhead" that enhances hydrolytic stability and selectivity. This document provides a self-validating workflow for medicinal chemists to transition from scaffold selection to kinetic characterization, specifically addressing the slow-binding kinetics inherent to boron-based electrophiles.
Rational Design Principles
The efficacy of oxaboroles lies in their ability to act as transition-state analogs. The boron atom, electron-deficient and Lewis acidic, captures the nucleophilic serine hydroxyl group of the protease active site, forming a reversible, tetrahedral boronate adduct.
The "Warhead" Mechanism
The benzoxaborole core serves as a "masked" Lewis acid. Upon binding, the boron atom transitions from a trigonal planar (
Critical Design Factor: Lewis Acidity (
-
Tuning: The electrophilicity of the boron center dictates potency. Electron-withdrawing groups (EWGs) like fluorine or chlorine at the C5 or C6 positions of the benzoxaborole ring decrease the
of the B-OH group, increasing Lewis acidity and strengthening the bond with the active site serine. -
Trade-off: excessively high acidity can lead to non-specific binding with other nucleophiles (toxicity) or solvolysis instability. A target
range of 7.0–8.5 is often optimal for physiological specificity.
Recognition Elements (P1-P4 Specificity)
While the oxaborole is the warhead, specificity is driven by the appendages attached to the C3 position or the aromatic ring.
-
C3-Substitution: Introduction of substituents at the C3 position allows the inhibitor to probe the S1' or S2' pockets.
-
Ring Functionalization: Amide or ether linkers attached to the benzene ring extend into the S1-S4 pockets, determining isozyme selectivity (e.g., Thrombin vs. Trypsin).
Figure 1: Kinetic mechanism of oxaborole inhibition. The transition from the non-covalent complex to the covalent adduct is often the rate-limiting step, resulting in slow-binding kinetics.
Comparative Analysis: Oxaboroles vs. Boronic Acids[1]
| Feature | Linear Boronic Acids | Benzoxaboroles (Oxaboroles) | Design Implication |
| Geometry | Flexible | Rigid/Cyclic | Oxaboroles pay a lower entropy penalty upon binding. |
| Stability | Prone to de-boronation & oxidation | High hydrolytic & oxidative stability | Oxaboroles are viable for oral dosing and long-term storage. |
| Selectivity | Often promiscuous | Tunable via ring substitution | C3-functionalization offers a unique vector for specificity. |
| Binding Kinetics | Fast-on / Fast-off | Often Slow-on / Slow-off | Requires extended pre-incubation times in assays (see Section 4). |
Synthetic Protocol: Palladium-Catalyzed Cyclization
While several routes exist, the One-Pot Borylation/Cyclization via 2-bromo-benzyl alcohol derivatives is the most robust for creating diverse libraries.
Reagents & Equipment
-
Substrate: 2-bromo-benzyl alcohol derivatives (functionalized at positions 4, 5, or 6).
-
Boron Source: Bis(pinacolato)diboron (
). -
Catalyst:
(3-5 mol%). -
Base: Potassium acetate (KOAc).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Acid: 1M HCl or 6M HCl (for hydrolysis).
Step-by-Step Methodology
-
Miyaura Borylation:
-
In a sealed tube, dissolve the 2-bromo-benzyl alcohol derivative (1.0 equiv) in degassed 1,4-dioxane (0.2 M).
-
Add
(1.2 equiv), KOAc (3.0 equiv), and (0.05 equiv). -
Heat to 90°C for 4–12 hours under Argon. Monitor by TLC/LC-MS for the disappearance of bromide.
-
Checkpoint: You will observe the formation of the pinacol boronate ester intermediate.
-
-
Cyclization & Deprotection:
-
Cool the reaction mixture to room temperature.
-
Add 6M HCl (aq) (5-10 equiv) directly to the reaction mixture.
-
Stir vigorously at room temperature for 2–4 hours. This cleaves the pinacol group and induces cyclization between the benzylic alcohol and the boronic acid.
-
-
Purification:
-
Extract with Ethyl Acetate (
). Wash combined organics with brine. -
Dry over
and concentrate. -
Crucial Step: Purify via silica gel chromatography. Note: Silica can bind boron. Use 1-5% Methanol in DCM to ensure elution.
-
-
Validation (
NMR):-
Acquire
NMR in . -
Success Criteria: A broad singlet around ~30-33 ppm indicates the benzoxaborole core. (Linear boronic acids typically appear ~28-30 ppm, but the cyclic nature often shifts this slightly downfield; boronate esters are ~30 ppm). Note: If the peak is sharp and <10 ppm, you likely have the tetrahedral "ate" complex, implying contamination with base.
-
Biochemical Evaluation: Handling Slow-Binding Kinetics
Oxaboroles often exhibit slow-binding inhibition , meaning the initial
Protocol: Determination of
Assay Format: Fluorogenic substrate cleavage (e.g., AMC-labeled peptides).
-
Pre-Incubation (The "Shift" Assay):
-
Prepare Enzyme (E) and Inhibitor (I) at
concentrations. -
Incubate E and I together for varying times:
minutes. -
Initiate reaction by adding Substrate (S).
-
Observation: If the
decreases (potency increases) with longer pre-incubation, the inhibitor is a slow-binder.
-
-
Reaction Progress Curve Analysis:
-
Mix E + S + I simultaneously and monitor fluorescence continuously for 60 minutes.
-
The curve will show an initial burst (initial velocity,
) followed by a slow decay to a steady-state velocity ( ). -
Fit the data to the integrated rate equation for slow-binding inhibition:
-
-
Calculation of Kinetic Constants:
-
Plot
vs. . -
For a two-step mechanism (Mechanism B), the relationship is hyperbolic:
-
Extract
(association rate) and (dissociation rate). The residence time ( ) is a better predictor of in vivo efficacy than .
-
Figure 2: Iterative development workflow for oxaborole inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete hydrolysis of pinacol ester. | Increase acid concentration (6M HCl) or reaction time. Ensure removal of pinacol byproduct (it can sublime or co-elute). |
| Inconsistent | Non-equilibrium conditions. | Mandatory: Use the pre-incubation protocol (Section 4.1). Report |
| NMR "Disappearance" | Boron broadening. | Boron has a quadrupole moment. Use quartz NMR tubes if possible, increase scan count (500+), and use a background-free probe. |
| Poor Solubility | Planar stacking of benzoxaboroles. | Introduce |
References
-
Mechanism of Action: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.
-
[Link]
-
-
Synthetic Protocols: Liu, C., et al. "A Simple and Efficient Synthesis of Benzoxaboroles." Organic Letters.
-
[Link]
-
-
Slow-Binding Kinetics: Morrison, J. F., & Walsh, C. T. "The behavior and significance of slow-binding enzyme inhibitors." Advances in Enzymology.
-
[Link]
-
-
Therapeutic Application (Tavaborole): Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry.
-
[Link]
-
Methods for Incorporating Boron into Heterocyclic Scaffolds
Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Overview: The Boron Renaissance
Boron has transitioned from a synthetic curiosity to a validated pharmacophore in modern drug discovery. Beyond the Suzuki-Miyaura coupling intermediate, boron moieties now feature in FDA-approved therapeutics (e.g., Bortezomib , Tavaborole , Crisaborole ) as covalent warheads (reversible covalent inhibitors) and structural isosteres (BN-isosteres).
Incorporating boron into electron-deficient heterocyclic scaffolds (pyridines, pyrimidines, imidazoles) presents unique challenges compared to carbocycles:
-
Lewis Acidity: The empty p-orbital makes boron susceptible to nucleophilic attack and protodeboronation.
-
Catalyst Poisoning: Heteroatoms (N, S) can coordinate to transition metal catalysts (Ir, Pd), quenching reactivity.
-
Regioselectivity: Balancing electronic deactivation with steric directing effects.
This guide details three primary methodologies to overcome these barriers, selected based on the desired regiochemical outcome.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal borylation methodology based on substrate constraints.
Method A: Iridium-Catalyzed C-H Borylation
Best for: Late-stage functionalization, sterically driven regioselectivity (typically meta or para to substituents).
The "Hartwig-Miyaura-Ishiyama" borylation is the gold standard for accessing aryl boronates under mild conditions. In heterocycles, the key challenge is preventing the heteroatom from binding to the Iridium center.
Mechanistic Insight
The active species is a tris-boryl Iridium(III) complex.[1] The cycle is driven by the oxidative addition of the C-H bond.
-
Critical Factor: For N-heterocycles (e.g., pyridine), the N-lone pair can poison the catalyst. Steric bulk around the nitrogen (e.g., 2,6-substitution) or using Lewis Acid additives (e.g.,
) can mitigate this.
Protocol 1: General Ir-Catalyzed Borylation of Heterocycles
Reagents:
-
Pre-catalyst:
(Air stable, but active species is O2 sensitive). -
Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ). The bulky t-butyl groups prevent ligand dissociation and improve solubility.
-
Boron Source: Bis(pinacolato)diboron (
) or Pinacolborane (HBpin).[1]
Step-by-Step Workflow:
-
Glovebox/Schlenk Prep: In a N2-filled glovebox, charge a crimp-top vial with
(1.5 mol%) and dtbpy (3.0 mol%). -
Solvent Addition: Add anhydrous THF or MTBE (0.5 mL). The solution should turn deep red/brown, indicating formation of the active catalytic species.
-
Substrate Addition: Add the heterocycle (1.0 equiv, e.g., 1.0 mmol) and
(0.55 equiv - note: 0.5 equiv provides 1 B-unit, usually slight excess is used). -
Reaction: Seal the vial and heat to 80°C for 4–16 hours.
-
Note: Monitor by GC-MS.[2] If conversion stalls, add fresh catalyst solution.
-
-
Workup: Cool to RT. Concentrate in vacuo.
-
Crucial: Do not perform aqueous workup if the boronate is sensitive to hydrolysis.
-
Modification for Pyridines (Lewis Acid Activation):
If the substrate is a simple pyridine (unsubstituted at 2,6-positions), pre-complex the substrate with
Method B: Directed Ortho-Lithiation (DoM)
Best for: Regiospecific borylation ortho to a Directing Group (DG) (e.g., -F, -Cl, -OMe, -CONR2), regardless of steric hindrance.
This method relies on kinetic control. A strong base deprotonates the most acidic proton (stabilized by the DG), followed by an electrophilic quench.
Protocol 2: Cryogenic Lithiation-Borylation
Safety: t-BuLi is pyrophoric. Handle with extreme caution.
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the heterocyclic substrate (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath).
-
Lithiation: Add Lithium Diisopropylamide (LDA) or n-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Tip: For very sensitive electrophiles (e.g., halopyridines), use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to avoid nucleophilic attack on the ring.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Add Triisopropyl borate (
, 1.5 equiv) dropwise.-
Why Isopropyl? It is less prone to polymerization than Trimethyl borate.
-
-
Warming: Allow the reaction to warm to Room Temperature (RT) slowly over 2 hours.
-
Transesterification (Pinacol Protection):
-
The product is currently a lithium borate salt. To isolate a stable ester:
-
Add Pinacol (1.2 equiv) and Acetic Acid (1.1 equiv). Stir for 2 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
.
Method C: De Novo Synthesis of Benzoxaboroles
Best for: Creating pharmacologically active scaffolds (e.g., Tavaborole analogs) where boron is part of a fused oxaborole ring.
Benzoxaboroles are cyclic hemiesters of boronic acids. They are exceptionally stable and water-soluble compared to open-chain boronic acids.[3]
Protocol 3: One-Pot Cyclization from 2-Bromobenzaldehydes
This route avoids the unstable 2-formylphenylboronic acid intermediate by trapping it in situ.
Reagents:
-
2-Bromobenzaldehyde derivative.
-
Bis(pinacolato)diboron (
).[1] - (Catalyst).
-
KOAc (Base).
- (Reducing agent).
Workflow:
-
Miyaura Borylation: Combine 2-bromobenzaldehyde (1 equiv),
(1.1 equiv), (3 mol%), and KOAc (3 equiv) in Dioxane. Heat at 80°C until the bromide is consumed (formation of the pinacol boronate). -
Reduction/Cyclization:
-
Cool the mixture to 0°C.
-
Add Ethanol (to solubilize the borohydride).
-
Add
(1.5 equiv) portion-wise. The aldehyde reduces to the alcohol, which spontaneously cyclizes with the boronate ester, ejecting pinacol.
-
-
Acidification: Carefully quench with 1M HCl until pH ~2. This hydrolyzes the pinacol and ensures ring closure to the benzoxaborole.
-
Extraction: Extract with EtOAc/THF (Benzoxaboroles are polar; THF helps extraction efficiency).
Stability & Purification Guidelines (Critical)
Handling heterocyclic boronates requires specific modifications to standard chromatography to prevent Protodeboronation (loss of boron) or Non-specific Adsorption (streaking).
Stability Table: Heterocycle Sensitivity
| Scaffold Class | Stability Risk | Primary Decomposition Mode | Mitigation Strategy |
| Phenyl Boronates | Low | Stable | Standard Silica |
| 2-Pyridyl Boronates | High | Protodeboronation (rapid) | Use MIDA boronates or convert to |
| 3-Pyridyl Boronates | Moderate | Hydrolysis | Add 1% TEA to eluent. |
| Indole/Pyrrole | Moderate | Oxidation/Polymerization | Store under Argon at -20°C. |
Optimized Purification Protocol
Do NOT use standard Silica Gel for N-heterocyclic boronates. The acidic silanols catalyze deboronation.
Option A: Triethylamine (TEA) Passivation
-
Prepare eluent (e.g., Hexane/EtOAc).
-
Add 1% v/v Triethylamine to the solvent system.
-
Flush the column with this buffer before loading the sample. This neutralizes acidic sites.
Option B: Diol Scavenging (For removing excess
-
After the reaction, add Polymer-supported Diethanolamine (PS-DEAM) resin.
-
Stir for 30 mins. The resin selectively binds free boron species.
-
Filter and evaporate.
References
-
Iridium-Catalyzed C-H Borylation Mechanism & Scope
-
Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Hartwig, J. F. (2002). Remarkably Selective Borylation of Functionalized Arenes and Heteroarenes Catalyzed by an Iridium Complex. Science. Link
-
-
Borylation of Pyridines (Electronic Effects)
-
Sadler, S. A., Tajuddin, H., Iafe, R. G., Whiting, A., & Marder, T. B. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry. Link
-
-
Synthesis of 1,2-Azaborines
-
Liu, Z., & Marder, T. B. (2008). B-N as a C-C substitute in aromatic systems. Angewandte Chemie International Edition. Link
-
-
Benzoxaborole Drug Discovery (Anacor Pharmaceuticals)
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
-
-
Purification of Unstable Boronates
Sources
Application Note: 1,2-Oxaborolane Reagents for Glucose Sensing
Executive Summary
This guide details the utilization of 1,2-oxaborolanes (specifically benzoxaboroles ) for the development of physiological glucose sensors. Unlike traditional phenylboronic acids (PBAs) which suffer from high pKa values (~8.8), benzoxaboroles exhibit a pKa range of 7.2–7.5. This physicochemical advantage allows for optimal glucose binding at physiological pH (7.4) without the need for alkaline buffers, making them the premier reagent class for Continuous Glucose Monitoring (CGM) systems and glucose-responsive insulin delivery vehicles.
Strategic Rationale: The pKa Advantage
The fundamental limitation of standard boronic acid sensors is their ionization equilibrium. Glucose binds primarily to the tetrahedral, anionic boronate form.
-
Standard PBA: At pH 7.4, standard PBAs exist largely in the trigonal, neutral form (poor binding).
-
Benzoxaborole: The 5-membered oxaborole ring introduces ring strain and an intramolecular B–O bond. This enhances the Lewis acidity of the boron center, lowering the pKa to ~7.2. Consequently, a significant fraction of the reagent exists in the reactive anionic state at physiological pH, dramatically increasing sensitivity.
Mechanism of Action
The sensing mechanism relies on the reversible covalent complexation between the benzoxaborole moiety and the cis-1,2- or 1,3-diols of glucose.
Figure 1: Equilibrium shift driving glucose detection. At pH 7.4, the equilibrium shifts toward the Anionic species, facilitating rapid glucose complexation.
Material Selection Guide
| Reagent Class | pKa | Solubility (pH 7.[1]4) | Primary Application |
| Phenylboronic Acid (PBA) | ~8.8 | Low | Non-physiological sensing (pH > 9) |
| Benzoxaborole (Wulff-type) | 7.2 - 7.5 | High | Blood glucose monitoring, Hydrogels |
| 2-Acrylamidophenylboronic acid | ~8.5 | Moderate | Polymerizable monomers (requires co-monomers to adjust pKa) |
| Benzoxaborole-Acrylamide | ~7.3 | High | Glucose-responsive hydrogels/Insulin delivery |
Experimental Protocols
Protocol A: Indicator Displacement Assay (IDA) Screening
Purpose: Rapidly determine the glucose binding constant (
Reagents:
-
Buffer: 0.1 M HEPES, pH 7.4 (Avoid phosphate buffer as it can compete for boron binding).
-
Reporter: Alizarin Red S (ARS), 10 mM stock in water.
-
Analyte: D-Glucose, 1 M stock in buffer.
-
Probe: Benzoxaborole derivative, 10 mM stock in DMSO/Methanol.
Workflow:
-
Optimization of Probe/Dye Ratio:
-
Prepare 2 mL of 100 µM ARS in HEPES buffer.
-
Titrate aliquots of Benzoxaborole (0–500 µM).
-
Monitor Fluorescence (Ex: 460 nm, Em: 570 nm).
-
Endpoint: Select the concentration of Benzoxaborole that yields ~85% of maximum fluorescence intensity. This ensures the system is sensitive to displacement.
-
-
Glucose Titration:
-
Prepare the sensing solution: [ARS] = 100 µM + [Benzoxaborole] = (Optimized Conc.) in HEPES.
-
Add D-Glucose stepwise (0, 2, 5, 10, 20, 50 mM).
-
Incubate for 5 minutes at 25°C (or 37°C for physiological simulation) after each addition.
-
Record Fluorescence spectra.
-
-
Data Analysis:
-
Plot Relative Fluorescence (
) vs. [Glucose]. -
Fit data to the Benesi-Hildebrand equation or a 1:1 binding isotherm to extract the association constant (
).
-
Protocol B: Synthesis of Glucose-Responsive Hydrogels
Purpose: Create a "smart" material that swells/shrinks in response to glucose, suitable for insulin gating or volumetric sensing.
Reagents:
-
Monomer A: N-Isopropylacrylamide (NIPAM) – Thermo-responsive backbone.[1]
-
Monomer B: 5-Acrylamido-benzoxaborole – Glucose sensing unit.
-
Crosslinker: N,N'-Methylenebisacrylamide (BIS).
-
Initiator: Ammonium Persulfate (APS) + TEMED.
Step-by-Step Synthesis:
-
Pre-Polymer Solution:
-
Dissolve NIPAM (90 mol%) and 5-Acrylamido-benzoxaborole (10 mol%) in deionized water (Total monomer conc: 10 wt%).
-
Add BIS (2 mol% relative to total monomer).
-
Critical Step: Degas the solution with
for 30 minutes to remove oxygen (radical scavenger).
-
-
Polymerization:
-
Add APS (10 mg) and TEMED (20 µL).
-
Inject solution immediately into a glass mold or capillary.
-
Allow polymerization for 4 hours at Room Temperature.
-
-
Washing & Equilibration:
-
Remove hydrogel from mold.
-
Dialyze against distilled water for 48 hours (change water 3x daily) to remove unreacted monomers.
-
Equilibrate in PBS (pH 7.4) prior to testing.
-
Validation (Swelling Ratio):
-
Measure initial mass (
). -
Immerse in physiological glucose (5 mM) and hyperglycemic glucose (20 mM).[2]
-
Measure mass at equilibrium (
). -
Outcome: Benzoxaborole gels typically swell at high glucose concentrations due to the formation of charged boronate-glucose complexes, which increase osmotic pressure within the gel network.
Figure 2: Workflow for synthesizing glucose-responsive hydrogels.
Protocol C: Selectivity & Interference Profiling
The "Fructose Problem": Monoboronic acids typically bind fructose with higher affinity than glucose. For a clinical sensor, selectivity must be validated.
Procedure:
-
Baseline: Establish the signal response for 5 mM Glucose (Normoglycemia).
-
Interference Challenge: Measure signal response for:
-
0.1 mM Fructose (Physiological max).
-
1.0 mM Lactate (Exercise stress).
-
0.1 mM Ascorbic Acid (Common redox interferent).
-
-
Selectivity Coefficient Calculation:
-
Mitigation Strategy: If fructose interference is >10%, employ a diboronic acid scaffold (e.g., anthracene-bis-benzoxaborole). The specific spatial arrangement of two boron centers can create a "glucose cleft" that sterically excludes fructose while stabilizing the glucose bis-boronate complex.[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | pH mismatch | Ensure buffer pH is near the pKa of the benzoxaborole (7.2–7.4). |
| High Background Fluorescence | Probe aggregation | Add small % of surfactant (e.g., 0.01% Triton X-100) or use methanol co-solvent. |
| Signal Drift | Oxidation of Boron | Store benzoxaborole stocks under inert gas; prepare fresh daily. |
| No Response in Hydrogel | High Crosslinking Density | Reduce BIS concentration to increase mesh size, allowing glucose diffusion. |
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. Link
-
Dowlut, M., & Hall, D. G. (2006). An Improved Class of Sugar-Binding Boronic Acids, Soluble and Capable of Complexing Glycosides in Neutral Water.[4] Journal of the American Chemical Society, 128(13), 4226–4227. Link
-
James, T. D., et al. (1995). Chiral Discrimination of Monosaccharides using a Fluorescent Molecular Sensor. Nature, 374, 345–347. Link
-
Matsumoto, A., et al. (2003). A Totally Synthetic Polymer Gel that Responds to Glucose at Physiological pH.[1] Biomacromolecules, 4(5), 1410–1416. Link
Sources
Scalable synthetic routes for benzoxaborole intermediates
Application Note: Scalable Synthetic Routes for Benzoxaborole Intermediates
Abstract
Benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a privileged scaffold in modern medicinal chemistry, characterized by a cyclic hemiboronic acid moiety that confers unique physicochemical properties and target engagement mechanisms.[1][2][3][4][5] However, the scalability of these scaffolds is often hindered by the pyrophoric nature of traditional organometallic reagents and the instability of boronic acid intermediates. This guide articulates a scientifically rigorous, scalable framework for benzoxaborole synthesis, transitioning from cryogenic batch lithiation to robust Palladium-catalyzed borylation and continuous flow methodologies.
Strategic Analysis & Retrosynthesis
The synthesis of the benzoxaborole core hinges on the construction of the oxaborole ring, specifically the formation of the Carbon-Boron (C-B) bond and the subsequent intramolecular cyclization.
The Scalability Bottleneck
Historically, the primary disconnection involved Halogen-Lithium Exchange (Route A). While effective on a gram scale, this route presents severe safety and cost challenges at the kilogram scale:
-
Cryogenic Requirement: Requires temperatures of -78 °C to control the reactivity of n-BuLi.
-
Safety: Handling large volumes of pyrophoric lithium reagents poses significant process safety risks.
-
Impurity Profile: Competitive deprotonation and Wurtz-type coupling often degrade purity.
The Modern Solution: Transition Metal Catalysis
Miyaura Borylation (Route B) utilizing Palladium catalysis offers a superior safety profile. It operates at mild temperatures (60–90 °C), tolerates diverse functional groups, and utilizes stable boron sources like Bis(pinacolato)diboron (
Figure 1: Retrosynthetic disconnection of the benzoxaborole core comparing traditional lithiation vs. scalable catalytic borylation.
Detailed Protocol: Scalable Pd-Catalyzed Borylation
This protocol details the synthesis of a benzoxaborole precursor using a Miyaura Borylation approach. This method is self-validating through the isolation of a stable boronate ester intermediate before acidic hydrolysis.
Reaction Mechanism & Critical Parameters
-
Catalyst:
is chosen for its stability and resistance to dehalogenation side reactions compared to . -
Boron Source:
is preferred over Pinacolborane (HBpin) for scale-up due to higher stability and accurate stoichiometry control, despite the higher atom economy of HBpin. -
Solvent: 1,4-Dioxane or 2-MeTHF (greener alternative). 2-MeTHF allows for easier aqueous workup due to low water miscibility.
Step-by-Step Methodology
Reagents:
-
2-Bromobenzyl alcohol (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) - (0.03 equiv / 3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Must be anhydrous to prevent protodeboronation.
-
Solvent: 2-MeTHF (10 V)
Workflow:
-
Inerting: Charge the reactor with 2-Bromobenzyl alcohol,
, and KOAc. Evacuate and backfill with (3 cycles) to remove , which poisons the Pd catalyst and promotes phenol byproducts. -
Catalyst Addition: Add
under a positive stream. -
Reaction: Heat to 80 °C. Monitor by HPLC.
-
Checkpoint 1 (HPLC): Conversion >98%.[6] Look for the disappearance of the aryl bromide peak.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd black. Wash the cake with 2-MeTHF.
-
Cyclization/Hydrolysis:
-
The pinacol ester intermediate is often stable. To form the benzoxaborole, add 1M HCl (aq) to the filtrate and stir for 2-4 hours. The acidic environment hydrolyzes the pinacol ester and promotes intramolecular cyclization.
-
Mechanism:[1][7][8] The proximal hydroxyl group attacks the boron center, displacing the pinacol diol.
-
-
Purification (The Ethanolamine Trap):
-
If the crude purity is <95%, do not crystallize directly.
-
Add Ethanolamine (1.05 equiv) in EtOAc. The benzoxaborole-ethanolamine adduct precipitates as a highly crystalline solid, rejecting organic impurities.
-
Filter and wash the adduct.[9]
-
Release the pure benzoxaborole by suspending the salt in water/EtOAc and acidifying to pH 2.
-
Data Summary Table
| Parameter | Lithiation Route (Traditional) | Pd-Borylation (Recommended) |
| Temperature | -78 °C (Cryogenic) | 60 - 80 °C |
| Reagents | n-BuLi (Pyrophoric) | |
| Functional Group Tolerance | Poor (Sensitive to esters, ketones) | Excellent |
| Scalability Cost | High (Cooling energy) | Moderate (Catalyst cost) |
| Yield | 60-75% | 85-95% |
Advanced Scalability: Continuous Flow Chemistry
For multi-kilogram to ton-scale production (e.g., Crisaborole commercial manufacturing), continuous flow chemistry surpasses batch processing by strictly controlling residence time and heat transfer.
The "Flash" Lithiation Concept: In flow, the contact time between the unstable lithiated intermediate and the electrophile can be reduced to seconds, mitigating side reactions (like Wurtz coupling) that occur in batch reactors during slow addition.
Figure 2: Continuous flow setup for high-throughput benzoxaborole synthesis. Note the short residence time in Reactor 1 allowing for higher operating temperatures (-20°C) compared to batch (-78°C).
Key Advantage: The flow approach allows the reaction to be run at -20 °C or even 0 °C instead of -78 °C because the unstable lithiated species is consumed immediately. This drastically reduces energy costs for cooling.
Troubleshooting & Quality Control
Issue: Protodeboronation (Loss of Boron)
-
Symptom:[4][6][8][10][11] Appearance of des-bromo starting material (e.g., benzyl alcohol) in HPLC.
-
Cause: Catalyst degradation or excessive heating time.
-
Fix: Ensure strict anhydrous conditions during the borylation step. Switch to a milder base like Potassium Phosphate (
) if KOAc is too harsh.
Issue: Incomplete Cyclization
-
Symptom:[4][6][8][10][11] Presence of open-chain boronic acid or pinacol ester in NMR.
-
Fix: Ensure the pH during hydrolysis is <2. The ring closure is acid-catalyzed.
Self-Validating Checkpoint:
-
11B NMR: The benzoxaborole boron signal typically appears around ~30-35 ppm (broad). A sharp peak at ~22 ppm indicates unreacted
. A peak at ~20 ppm indicates the open boronic acid (non-cyclized).
References
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. (2014). Verified Link: [Link]
-
Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. Organic Process Research & Development. (2020). Verified Link: [Link]
-
One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction. Organic & Biomolecular Chemistry. (2012). Verified Link: [Link]
-
Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process. Organic Process Research & Development. (2016). Verified Link: [Link][12]
-
Miyaura Borylation Reaction: Scope and Mechanistic Study. Organic Chemistry Portal. Verified Link: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 10. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification techniques for polar organoboron compounds
Purification & Handling of Polar Organoboron Compounds: Technical Support Guide
Introduction: The Amphiphilic Paradox
Status: Senior Application Scientist Note
Scope: Boronic acids (
Organoboron compounds present a unique "Dr. Jekyll and Mr. Hyde" profile in purification. They possess an amphiphilic nature—a polar, hydrogen-bonding head group attached to a lipophilic tail—leading to unpredictable behavior on silica gel. Furthermore, their reversible covalent chemistry (equilibrium with boroxines) and susceptibility to protodeboronation (C-B bond cleavage) make standard workups hazardous to yield.
This guide moves beyond generic "flash chromatography" advice to provide chemically grounded, field-proven troubleshooting for high-polarity boron species.
Module 1: Chromatography Troubleshooting
Issue: “My compound streaks/tails on the column, and I’m losing mass.”
The Root Cause: Silanol Interactions
Silica gel (
The Solution: Mobile Phase Modifiers
You must suppress the ionization of surface silanols or competitively inhibit the boron interaction.
| Modifier Strategy | Protocol | Mechanism | Best For |
| Acidic Modifier | Add 0.5% - 1.0% Acetic Acid or Formic Acid to the mobile phase (e.g., DCM/MeOH + 1% AcOH). | Protonates silanols, reducing H-bonding with the boronic acid. | Stable arylboronic acids.[1] |
| Diol Additive | Add 1-5% Pinacol to the eluent. | Forms a transient, non-polar boronate ester in situ, moving the compound faster. | Compounds that streak badly even with acid. |
| Reverse Phase | Use C18 silica with 0.1% Formic Acid in Water/Acetonitrile. | Eliminates silanol interactions entirely. | Highly polar, water-soluble benzoxaboroles. |
Critical Visualization Tip: Standard UV detection can be weak. Use the Alizarin Stain .[2]
-
Recipe: Sat. solution of Alizarin Red S in ethanol.
-
Result: Boronic acids appear as bright yellow fluorescent spots under 366 nm UV light against a purple background. This is specific to the B-diol interaction.
Module 2: The "Catch & Release" Protocol (Sorbitol Method)
Issue: “Chromatography is failing. How do I purify without a column?”
The Strategy: Exploit the reversible covalent bonding of boronic acids with 1,2-diols. At high pH, boronic acids form a water-soluble tetrahedral boronate complex with Sorbitol . Impurities remain in the organic phase. Acidification reverses the bond, releasing the pure boronic acid.
Step-by-Step Protocol
-
Dissolution: Dissolve crude mixture in a non-polar solvent (Ether or DCM).
-
Complexation (The "Catch"): Add an aqueous solution of Sorbitol (1.2 equiv) and Na₂CO₃ (1M) . Shake vigorously for 5-10 mins.
-
Observation: The boronic acid moves to the aqueous layer as a boronate complex.
-
-
Separation: Collect the aqueous layer.[3] Wash it 2x with Ether to remove non-boron impurities.
-
Hydrolysis (The "Release"): Acidify the aqueous layer carefully with 1M HCl or KHSO₄ to pH ~2-3.
-
Observation: The complex breaks.[4] The neutral boronic acid will precipitate or form an oil.
-
-
Recovery: Extract the aqueous layer with Ethyl Acetate or DCM. Dry and concentrate.
Workflow Diagram:
Caption: The Sorbitol "Catch and Release" mechanism separates boronic acids based on reversible pH-dependent complexation.
Module 3: Stability & Protodeboronation
Issue: “My product disappears during reaction or workup (C-B bond cleavage).”
The Mechanism:
Protodeboronation is the replacement of the
-
High pH: Formation of the boronate anion (
) makes the ipso-carbon nucleophilic. -
Heteroatoms: 2-Pyridine and 5-membered heterocycles are notoriously unstable due to internal coordination.
-
Metal Catalysts: Residual Pd/Cu can catalyze deboronation.
Troubleshooting Guide:
-
Q: Can I heat my reaction?
-
A: If your substrate is heteroaromatic, avoid temperatures >80°C in basic media. Switch to anhydrous conditions (e.g., Suzuki coupling with CsF in Dioxane) to minimize hydrolytic cleavage.
-
-
Q: How do I store unstable boronic acids?
-
A: Convert them to MIDA boronates or Potassium Trifluoroborates (
) . These are air-stable solids where the boron p-orbital is protected, shutting down the decomposition pathway. They can be hydrolyzed back to the free acid or used directly in coupling.
-
Module 4: Analytics (NMR Interpretation)
Issue: “My NMR spectrum is a mess. Broad peaks and fractional integration.”
The Trap: Boronic acids exist in equilibrium with their trimeric anhydrides (Boroxines ). In non-polar NMR solvents (CDCl₃), you often see a mixture of Monomer, Dimer, and Trimer, leading to confusing spectra.
The Fix: Force the equilibrium to the monomeric species.
-
Add D₂O: Add 1-2 drops of
to your NMR tube. Shake well. The water hydrolyzes the boroxine back to the boronic acid monomer. -
Switch Solvent: Use DMSO-d6 or MeOD . These polar solvents hydrogen-bond with the boronic acid, stabilizing the monomer.
Caption: The dehydration-hydration equilibrium complicates NMR. Adding D2O pushes the system left (Monomer).
References
-
Sorbitol Purification Protocol
- Title: Boronic acid-promoted site-selective Fischer esterific
- Source: Green Chemistry (RSC), 2019.
-
URL:[Link] (See Supporting Info for detailed sorbitol wash procedure).
-
Protodeboronation Mechanisms
- Title: Protodeboronation of (Hetero)
- Source: Journal of the American Chemical Society (ACS), 2022.
-
URL:[Link]
-
Boroxine-Boronic Acid Equilibrium
-
Chromatography Detection (Alizarin)
-
Title: Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.[2]
- Source: Synlett, 2011.
-
Sources
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Preventing deborylation during benzoxaborole synthesis
Technical Support & Troubleshooting Center
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Prevention of Deborylation & C-B Bond Cleavage Scope: Synthesis, Workup, and Purification of Benzoxaborole Pharmacophores
Introduction: The Stability Paradox
Welcome to the Benzoxaborole Support Hub. You are likely here because you have encountered the "Stability Paradox" of benzoxaboroles. While the final cyclic hemiester (benzoxaborole) is thermodynamically more stable than its acyclic boronic acid counterparts due to the oxaborole ring formation, the synthetic intermediates are highly vulnerable.
The C-B bond is not inert; it is a dynamic handle. Most "failures" in benzoxaborole synthesis—low yields, missing boron signals in NMR, or phenol byproducts—are caused by protodeboronation (cleavage of the C-B bond by a proton) or oxidative deboronation (cleavage by reactive oxygen species).
This guide provides self-validating protocols to arrest these degradation pathways.
Module 1: Reaction Optimization (Synthesis Phase)
Issue: Product loss during Base-Mediated Cyclization
User Report: "I am attempting a Suzuki-Miyaura coupling or a base-mediated cyclization to form the benzoxaborole ring. My LC-MS shows a large peak corresponding to the deborylated arene (Ar-H) or phenol (Ar-OH)."
Root Cause Analysis: The Boronate Anion Trap
The primary mechanism of deborylation in basic media is base-catalyzed protodeboronation .
-
Speciation: Under basic conditions (pH > pKa of the boronic acid, typically ~8-10), the neutral boronic acid converts to the tetrahedral boronate anion
. -
The Trap: This anionic species is the active intermediate for Suzuki coupling, but it is also the vulnerable species for deborylation. The electron-rich boron activates the ipso-carbon for protonation by water or solvent, leading to C-B bond cleavage (Kuivila-Cox Mechanism).
Troubleshooting Protocol
-
Step 1: Control the pH Window.
-
Action: Switch from strong hydroxide bases (NaOH, KOH) to mild, anhydrous bases like
or . -
Why: Hydroxides rapidly generate high concentrations of the boronate anion. Carbonates/phosphates buffer the pH, maintaining a lower steady-state concentration of the vulnerable anion while still permitting catalysis.
-
-
Step 2: Water Management.
-
Action: If using a metal catalyst, move to strictly anhydrous conditions (Dioxane/DMSO).
-
Why: Water is the primary proton source for protodeboronation. In anhydrous media, the "ate" complex cannot easily find a proton source to cleave the C-B bond.
-
-
Step 3: Ligand Selection.
-
Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
-
Why: These ligands accelerate the reductive elimination (product formation) faster than the rate of protodeboronation.
-
Visualizing the Pathway
The diagram below illustrates the "Danger Zone" where the boronate anion must be channeled toward the product rather than the degradant.
Caption: The "Fork in the Road": The boronate anion is necessary for reaction but susceptible to cleavage.[1] Success depends on accelerating the green path over the red path.
Module 2: Lithiation & Borylation (The "Cold" Phase)
Issue: Low yield after Cryogenic Lithiation
User Report: "I performed a halogen-lithium exchange at -78°C followed by quenching with trimethyl borate. Upon workup, I recovered mostly starting material or de-halogenated arene."
Root Cause Analysis: The "Warming" Gap
Lithium-halogen exchange is fast, but the subsequent reaction with borate esters (
Troubleshooting Protocol
-
Protocol A: The "In-Situ" Quench (Recommended).
-
Instead of adding the borate after lithiation, mix the aryl bromide with the borate ester (e.g.,
) first. -
Add
-BuLi slowly to this mixture at -78°C. -
Mechanism:[1][2][3][4][5][6] The lithiated species is generated in the presence of the electrophile (borate), reacting instantly. This eliminates the lifetime of the free aryl-lithium species, preventing side reactions.
-
-
Protocol B: The Transesterification Lock.
-
After quenching with
, add Pinacol and mild acid (acetic acid) before aqueous workup. -
Why: This converts the labile boronic acid intermediate into a robust Pinacol ester immediately, protecting it during the extraction phase.
-
Module 3: Purification & Isolation
Issue: "Streaking" and Mass Loss on Silica Gel
User Report: "My crude NMR looks good, but after flash chromatography (silica), the yield drops by 50%, and the fractions are contaminated."
Root Cause Analysis: Silica Interaction
Silica gel is slightly acidic and possesses surface hydroxyl groups. Boron is a Lewis acid.[7]
-
Irreversible Binding: Boronic acids can coordinate to the silica surface, getting "stuck" at the baseline.
-
Catalytic Cleavage: The acidic surface can catalyze deboronation if the compound is sensitive.
Purification Decision Matrix
Use the table below to select the correct stationary phase based on your compound's profile.
| Method | Stationary Phase | Additive Required | Best For... |
| Standard Flash | Silica Gel (SiO2) | None | Not Recommended for sensitive benzoxaboroles. |
| Buffered Flash | Silica Gel (SiO2) | 1% Acetic Acid | Stable benzoxaboroles. The acid suppresses ionization of silanols. |
| Diol Phase | Diol-Bonded Silica | None | Compounds that streak on normal silica. Acts as a "pseudo-sugar" to transiently bind/release boron. |
| Reverse Phase | C18 / C8 | 0.1% Formic Acid | Gold Standard. Water/Acetonitrile gradients minimize Lewis acid interactions. |
Workflow Visualization: Purification Logic
Caption: Decision tree for maximizing recovery during purification. Reverse Phase (C18) is preferred to avoid Lewis acid/base interactions with silica.
Module 4: FAQs (Frequently Asked Questions)
Q: Why does my benzoxaborole show two sets of peaks in NMR?
A: This is likely dynamic equilibrium , not impurity. Benzoxaboroles exist in equilibrium between the closed (cyclic) form and the open (boronic acid) form, especially in protic solvents (like
-
Validation: Run the NMR in a dry, non-protic solvent like DMSO-d6 or Acetone-d6 . If the peaks coalesce into one sharp set, your compound is pure.
Q: Can I use oxidative workup (
Q: How do I store these compounds long-term? A: Store as a solid at -20°C. Avoid storing in alcoholic solutions (methanol/ethanol), as this promotes the formation of dialkyl esters which are prone to hydrolysis and oxidation.
References
-
Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
Hall, D. G. (Ed.). (2011).[1][8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances." MedChemComm.
- Kuivila, H. G., et al. (1961). "Areneboronates from diols and polyols." Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Eliminating Silica Gel - Micro-Pak [micropakltd.com]
- 7. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for Oxaborole Crystallization
Welcome to the technical support center for oxaborole crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of oxaborole-containing compounds. The unique chemistry of the oxaborole ring presents specific challenges and opportunities in crystallization that this guide will address in a practical, question-and-answer format.
Section 1: Fundamentals of Oxaborole Crystallization
Q1: What makes crystallizing oxaboroles a unique challenge?
The primary challenge stems from the inherent chemical nature of the benzoxaborole pharmacophore. The boron atom is part of a five-membered hemiboronic acid ring system which can exist in a dynamic equilibrium with its open-chain boronic acid form, especially in the presence of water or other protic solvents.[1][2] This equilibrium can influence solubility, stability, and intermolecular interactions, all of which are critical factors in the crystallization process. Furthermore, many oxaboroles, like other active pharmaceutical ingredients (APIs), can exhibit polymorphism, where the same molecule packs into different crystal lattice arrangements.[3][4][5] The choice of solvent is paramount as it directly influences which polymorph is obtained.[6]
Q2: Why is solvent selection so critical for successful crystallization?
Solvent selection is the cornerstone of developing a successful crystallization process.[7] The solvent system dictates several key parameters:
-
Solubility: The ideal solvent will dissolve the oxaborole compound at an elevated temperature but exhibit low solubility at room temperature or below, a principle essential for cooling crystallization.[8]
-
Nucleation and Growth Kinetics: The solvent affects the rate at which crystals form (nucleate) and grow. A process that is too fast often leads to poor quality crystals, amorphous solids, or oils.[9]
-
Polymorph Control: The specific interactions between the solvent and the oxaborole molecule can direct the formation of a desired polymorphic form.[5]
-
Impurity Purging: A well-chosen solvent system will keep impurities dissolved while the target compound crystallizes, leading to a purer final product.[7]
-
Crystal Morphology: The solvent can influence the final shape (habit) of the crystals, which impacts downstream processing like filtration, drying, and formulation.[10][11]
Section 2: Systematic Solvent Screening
Q3: I have a new oxaborole derivative. How should I begin screening for a suitable crystallization solvent?
A systematic, small-scale approach is most effective. The goal is to quickly test a range of solvents with varying properties to identify promising candidates for optimization.[12] This process can be broken down into logical steps.
Caption: A workflow for systematic solvent screening.
Q4: What types of solvents should I include in my initial screen?
Your screen should include a diverse range of solvents to probe different intermolecular interactions. It is useful to categorize them by their properties. Consider solvents from different classes based on polarity, hydrogen bonding ability, and chemical functionality.
| Solvent Class | Examples | Key Properties & Considerations for Oxaboroles |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Can form strong hydrogen bonds, potentially interacting with the oxaborole hydroxyl group. Be aware of the potential for the oxaborole ring to open in aqueous solutions.[1] The stability of your compound in these solvents should be checked.[13] |
| Aprotic Polar | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Good at dissolving polar compounds without donating hydrogen bonds. Often used as the "good" solvent in antisolvent crystallization. |
| Aprotic Nonpolar | Heptane, Hexane, Toluene, Dichloromethane (DCM) | Primarily interact via van der Waals forces. Often used as antisolvents. Highly volatile solvents like DCM should be used with caution for slow evaporation as they can lead to poor crystal quality.[9] |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderate polarity. Can be effective for vapor diffusion techniques. |
Note: Always consider the safety and regulatory acceptance of solvents, especially in a pharmaceutical context. Refer to guidelines such as the FDA's list of residual solvents.[14]
Section 3: Troubleshooting Common Crystallization Problems
Q5: I followed the screening protocol, but my compound "oiled out" instead of crystallizing upon cooling. What should I do?
"Oiling out" occurs when the solution becomes supersaturated to a point where the solute separates as a liquid phase instead of a solid crystalline phase. This is often due to the compound's solubility being too high in the chosen solvent, even at lower temperatures.[9]
| Probable Cause | Suggested Solution | Scientific Rationale |
| Solubility is too high | Try a solvent in which the compound is less soluble.[9] | Reduces the degree of supersaturation at the point of nucleation, favoring orderly crystal growth over liquid-liquid phase separation. |
| Cooling rate is too fast | Allow the solution to cool more slowly. Insulate the vessel or use a programmable cooling bath.[15] | Slower cooling provides more time for molecules to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid. |
| Solution is too concentrated | Use a more dilute solution. | High concentrations can lead to a very high level of supersaturation upon cooling, which promotes oiling out. |
| Impurity presence | Ensure the starting material is of high purity. | Impurities can interfere with the crystal lattice formation and depress the melting point of the solid phase, favoring an oil. |
Q6: My experiment yielded a fine powder or an amorphous precipitate, not crystals. How can I fix this?
This outcome suggests that nucleation was too rapid and widespread, leaving no time for ordered crystal growth. The goal is to slow down the process to operate within the "metastable zone," where growth is favored over nucleation.[16]
Caption: Troubleshooting workflow for amorphous precipitates.
Q7: No crystals are forming at all, even after cooling for an extended period. What steps can I take?
If the solution remains clear, it has not reached a sufficient level of supersaturation for nucleation to occur.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the glass vessel at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[15]
-
Seed Crystals: Add a tiny crystal of the desired solid product to the solution. This provides a template for further growth.[15]
-
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of solvent to evaporate slowly. This can be done by covering the vial with parafilm and poking a few small holes in it.[17]
-
Cool to a Lower Temperature: Place the solution in a colder bath (e.g., an ice-water bath or a freezer), but be mindful that rapid cooling can lead to poor crystal quality.[18]
-
-
Consider an Antisolvent: If the compound is highly soluble, an antisolvent crystallization might be a more suitable method.[19][20]
Section 4: Advanced Topics & FAQs
Q8: My characterization data suggests I have isolated different polymorphs from different solvents. How is this possible and how do I control it?
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[21] The FDA-approved oxaborole drug, Crisaborole, is known to exhibit polymorphism based on the conformation of its hydroxyl group.[3][4]
-
Causality: Solvents can influence polymorphism through specific interactions (like hydrogen bonding) with the solute molecules.[9] These interactions can stabilize the molecular conformation or intermediate clusters that lead to the nucleation of a specific polymorph. Different solvents create different energetic landscapes for nucleation.
-
Control: To control polymorphism, you must precisely control all crystallization parameters: solvent choice, temperature, cooling/addition rate, and agitation.[22] Once a desired polymorph is identified, using seed crystals of that form in subsequent crystallizations is the most robust way to ensure its consistent production.
Q9: What is antisolvent crystallization and when should I use it for an oxaborole?
Antisolvent crystallization is a technique where a second solvent (the "antisolvent"), in which the compound is insoluble, is added to a solution of the compound.[23] This addition drastically reduces the solubility of the compound in the mixed solvent system, inducing rapid supersaturation and crystallization.[20]
This method is particularly useful when:
-
The oxaborole is highly soluble in most common solvents, making cooling crystallization difficult.
-
The compound is thermally sensitive and cannot be heated to achieve sufficient solubility.
-
You need to control particle size, as this method is often used for particle engineering.[19][24]
The key is to find a miscible solvent/antisolvent pair.[25] For example, if your oxaborole is soluble in acetone, you could use water or heptane as an antisolvent.
Q10: When should I choose vapor diffusion over other methods?
Vapor diffusion is an excellent and gentle method, particularly when you only have a small amount of material (milligrams).[9] It works by slowly changing the composition of the solvent in which the compound is dissolved.
Caption: Principle of the vapor diffusion technique.
The critical factor is choosing a solvent pair where the antisolvent is more volatile than the solvent in which your compound is dissolved.[9][26] This allows the antisolvent vapor to slowly diffuse into the primary solution, gradually reducing the compound's solubility and promoting slow, high-quality crystal growth.[27][28]
Section 5: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approx. 5-10 mg of your purified oxaborole into a small vial.
-
Add the test solvent dropwise (e.g., 0.1 mL at a time) at room temperature, vortexing after each addition.
-
Observation 1: If the solid dissolves completely in <0.5 mL, the solvent is likely too good for cooling crystallization. Note it as a potential "good" solvent for antisolvent or vapor diffusion methods.[18]
-
Observation 2: If the solid remains largely insoluble after adding 1 mL, proceed to the next step.
-
Heat the suspension gently (e.g., to 50-60 °C).
-
Observation 3: If the solid dissolves completely upon heating, it is a good candidate for cooling crystallization.[18] If it remains insoluble, it is a poor solvent for this method.
-
Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.
-
Observation 4: Note the quality and quantity of any solid that forms. Well-defined crystals are a positive result.[18]
Protocol 2: Antisolvent Crystallization
-
Dissolve the oxaborole compound in a minimum amount of a "good" solvent (e.g., acetone, THF) to create a concentrated solution.
-
Filter the solution to remove any particulate matter.
-
In a separate vessel, place the required volume of a cold antisolvent (e.g., water, heptane). The solvent and antisolvent must be miscible.
-
While stirring the antisolvent, add the compound solution dropwise. The rate of addition is a critical parameter; a slower rate often yields better crystals.
-
Observation: A precipitate should form immediately upon addition.
-
Continue stirring for a period (e.g., 30-60 minutes) to allow the crystallization to complete.
-
Isolate the solid product by filtration, wash with a small amount of cold antisolvent, and dry under vacuum.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
-
Prepare a reservoir solution of the antisolvent in the well of a crystallization plate.
-
On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of your concentrated oxaborole solution with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.
-
Over time, water and/or the more volatile solvent component will evaporate from the drop and equilibrate with the reservoir, slowly increasing the concentration of your compound and precipitant in the drop, leading to crystallization.[27][28]
-
Store the plate in a vibration-free location and monitor for crystal growth over several days to weeks.
Section 6: References
-
University of Bern. (n.d.). Guide for crystallization. Retrieved from
-
Galan, K., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. ACS Publications.
-
Douroumis, D., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. MDPI.
-
LibreTexts Chemistry. (2022). 7.11: Testing Solvents for Crystallization.
-
Adamczyk-Woźniak, A., et al. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC.
-
Domanska, U., & Rolinska, J. (n.d.). Solubility of benzoxaborole (2) in water. Method A, method B. ResearchGate.
-
Hampton Research. (n.d.). Crystallization Tips.
-
Grothe, E., et al. (2021). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.
-
Ambrus, R., et al. (n.d.). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI.
-
Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
-
Hongo, T., et al. (2006). Stability of Benzoyl Peroxide in Methyl Alcohol. PubMed.
-
Grobelny, P., et al. (2018). Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. ACS Publications.
-
Grobelny, P., et al. (2018). Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. Request PDF - ResearchGate.
-
Singh, G., & Kumar, M. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA).
-
NIH. (n.d.). Crystallization of Macromolecules. PMC.
-
Girolami, G. S. (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions (RSC Publishing).
-
Van Eerdenbrugh, B., et al. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park.
-
NIH. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. PMC.
-
Douroumis, D., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. PubMed.
-
Wang, Y., et al. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing).
-
SOP: CRYSTALLIZATION. (n.d.).
-
Zwicker, J. D., & Wuest, W. M. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
-
(PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate.
-
Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
-
Fábián, L., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI.
-
Adamczyk-Woźniak, A., et al. (2025). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Request PDF - ResearchGate.
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.
-
Zhu, X. (n.d.). Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction.
-
(PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018). ResearchGate.
-
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
-
FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
-
Kumar, R., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed.
-
Vapor diffusion crystallization techniques. a Hanging drop and b... (n.d.). ResearchGate.
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025). Request PDF - ResearchGate.
-
Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.).
-
Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. (2026). ResearchGate.
-
Reade, T. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
-
Lee, A. Y., et al. (2011). Crystal polymorphism in chemical process development. PubMed.
-
"Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022).
-
How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube.
-
Frontier, A. (2026). How To: Purify by Crystallization. Department of Chemistry: University of Rochester.
Sources
- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. longdom.org [longdom.org]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. iscientific.org [iscientific.org]
- 12. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of benzoyl peroxide in methyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. How To [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ijcea.org [ijcea.org]
- 20. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]
- 22. mdpi.com [mdpi.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Solvent Miscibility Table [sigmaaldrich.com]
- 26. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting Suzuki coupling with hindered oxaborolanes
Technical Support Center: Suzuki Coupling with Hindered Oxaborolanes
Subject: Troubleshooting & Optimization Guide for Hindered Cyclic Boronate Couplings From: Senior Application Scientist, Process Chemistry Division To: Research & Development Teams
Introduction: The Oxaborolane Challenge
You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄/Na₂CO₃) failed. Coupling hindered oxaborolanes (specifically benzoxaboroles and related cyclic boronates) presents a unique paradox: Stability vs. Reactivity.
Unlike acyclic boronic acids, oxaborolanes possess a hemi-boronic ester ring. This ring confers exceptional shelf-stability and resistance to oxidation but creates a high energy barrier for transmetallation . The boron center is "locked" in a Lewis-acidic, strained cycle. For the reaction to proceed, this ring must often be opened or activated by a hard nucleophile (base) to form the reactive hydroxy-boronate "ate" complex, all while navigating the steric clashes of ortho-substitution.
This guide provides a self-validating workflow to overcome these barriers.
Part 1: The Troubleshooting Logic (Decision Tree)
Before altering reagents, diagnose the failure mode. Use this logic flow to identify the bottleneck.
Figure 1: Diagnostic flowchart for categorizing reaction failures based on crude mixture analysis.
Part 2: Critical Failure Modes & Solutions
Issue 1: The "Frozen" Reaction (0% Conversion)
Symptom: You recover 95%+ of your aryl halide and oxaborolane.
The Mechanism: The oxaborolane ring is not opening. The Palladium(II) intermediate (formed after oxidative addition) cannot transmetallate because the boron is not in the active tetrahedral "ate" form. The Fix:
-
Water is Non-Negotiable: You must add water (typically 4:1 or 10:1 organic:water ratio). Water hydrolyzes the oxaborolane ring, exposing the boronic acid species necessary for base coordination.
-
Ligand Switch: Standard phosphines (PPh₃, dppf) are too small and not electron-rich enough. Switch to Dialkylbiaryl phosphines (Buchwald Ligands).
-
SPhos: Excellent for universal hindered coupling.
-
XPhos: Superior for aryl chlorides and heteroaromatics.
-
RuPhos: Ideal if your coupling partner is an amine or highly electron-rich.
-
Issue 2: The "Vanishing Boron" (Protodeboronation)
Symptom: You see the aryl halide, but the oxaborolane has converted to the simple arene (Ar-H).
The Mechanism: Under high temperature and strong basic conditions, the C-B bond cleaves and is replaced by a proton. This is accelerated by heteroatoms (e.g., 2-pyridyl boronates) and high pH. The Fix:
-
Base Softening: Switch from Carbonates (Na₂CO₃, K₂CO₃) or Hydroxides to K₃PO₄ (Potassium Phosphate Tribasic) . It provides a "buffered" basicity that facilitates transmetallation without rapidly degrading the C-B bond.
-
Pre-catalyst Loading: Use a highly active precatalyst (e.g., XPhos Pd G4 ) to increase the rate of coupling relative to the rate of decomposition. If the coupling is fast (30 mins), the boron doesn't have time to fall apart.
Part 3: The "Gold Standard" Protocol
This protocol uses a Pd-G4 Precatalyst . Unlike traditional Pd sources, these activate immediately at room temperature, preventing the "induction period" where side reactions often occur.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Hindered Oxaborolane (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Finely ground
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio)
Step-by-Step Workflow:
-
Solvent Prep (Critical): Sparge the 1,4-Dioxane and Water mixture with Argon for 15 minutes before adding reagents. Oxygen is the enemy of active catalysts.
-
Solids Addition: Add Aryl Halide, Oxaborolane, Base, and Precatalyst to the reaction vial.
-
Self-Validation Check: The G4 precatalyst should be an off-white/pale yellow solid. If it is black or sticky, it has decomposed.
-
-
Purge: Cap the vial and purge the headspace with Argon for 2 minutes.
-
Reaction: Heat to 60°C (start mild).
-
Self-Validation Check: Within 15 minutes, the solution should turn a clear amber or dark orange. If it turns black immediately (precipitating Pd), your ligand has dissociated, likely due to oxidation or incompatible solvents.
-
-
Monitoring: Check LCMS at 1 hour.
-
If <10% conversion: Increase temp to 80°C.
-
If Protodeboronation observed: Stop. Repeat with Pd-G4-RuPhos at 40°C.
-
Part 4: Mechanistic Insight (Why this works)
Understanding the activation pathway of the oxaborolane is key to troubleshooting.
Figure 2: The activation pathway. Note that the closed oxaborole must hydrolyze to the open form to participate in the cycle.
Part 5: Comparative Data (Ligand Selection)
When standard ligands fail, select based on the specific hindrance profile:
| Ligand | Best Use Case | Steric Tolerance | Electronic Character |
| PPh₃ / dppf | Simple aryls. Avoid for hindered oxaborolanes. | Low | Neutral |
| SPhos | First choice for ortho-substituted biaryls. | High | Electron-Rich |
| XPhos | Excellent for heterocycles (pyridines, pyrimidines) and aryl chlorides. | Very High | Very Electron-Rich |
| RuPhos | Specialized for highly electron-rich partners or secondary amines. | High | Extremely Electron-Rich |
References
-
Buchwald Precatalysts G3/G4: Sigma-Aldrich Technical Guide. "G3 and G4 Buchwald Precatalysts." Link
-
Mechanistic Studies on Transmetallation: J. Am. Chem. Soc. 2007, 129, 9602.[1] "Alkyl-Alkyl Suzuki Cross-Couplings." Link
-
Protodeboronation Kinetics: Organic Chemistry Portal. "Protodeboronation."[2][3] Link
-
Benzoxaborole Chemistry: Organic & Biomolecular Chemistry. "One-pot synthesis of benzoxaborole derivatives." Link
-
General Suzuki Mechanism: Nobel Prize Lecture. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Link
Sources
Technical Support: Handling Air-Sensitive 1,2-Oxaborolane Intermediates
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OXB-INT-001
Executive Summary & Scope
Welcome to the Advanced Organoboron Support Center. You are likely accessing this guide because your 1,2-oxaborolane intermediate is decomposing, failing to isolate, or showing inconsistent NMR data.
While benzoxaboroles (e.g., Tavaborole) are often cited as robust therapeutic scaffolds, the synthetic intermediates leading to them—particularly aliphatic 1,2-oxaborolanes or metallated precursors—can be highly sensitive to oxidative deboronation and hydrolytic ring-opening.
This guide treats your compound as a Transient Reactive Species until proven stable.
The Stability Spectrum (Diagnostic Module)
Before troubleshooting, you must diagnose the specific instability mode. 1,2-oxaborolanes suffer from two distinct failure modes often confused by researchers: Oxidative Deboronation vs. Hydrolytic Equilibrium .
Failure Mode A: Oxidative Deboronation (Irreversible)
-
Symptom: Your product converts to an alcohol (C-OH) or a phenol.
-
Cause: Atmospheric
or peroxides attack the empty p-orbital of the boron atom. -
Trigger: High pH, presence of trace metals, or ethereal solvents containing peroxides (THF/Ether).
Failure Mode B: Hydrolytic Ring Opening (Reversible)
-
Symptom: NMR shows a mixture of species or broadening peaks.
-
Cause: 1,2-oxaborolanes exist in equilibrium with their open boronic acid/alcohol form.
-
Trigger: Moisture (
) and Lewis-basic solvents.
Visualizing the Degradation Landscape
The following diagram maps the stability risks associated with these intermediates.
Figure 1: The equilibrium between the closed oxaborolane and open boronic acid is reversible, but oxidation and protodeboronation are irreversible sinks.
Critical Handling Protocols
Protocol A: The "Zero-Headspace" Solvent Transfer
Use this for preparing reagents or transferring intermediates.
The Science: Standard sparging is insufficient for oxaborolanes sensitive to <10 ppm
-
Glassware: Bake all Schlenk flasks at 120°C overnight. Assemble hot under vacuum.
-
Solvent Prep: Distill THF or Ether from Sodium/Benzophenone immediately before use. Alternatively, use a solvent system with an inline deoxygenator.
-
The Transfer:
-
Do not pour solvents.
-
Use a cannula (double-ended needle) with positive Argon pressure.
-
Crucial Step: Pre-saturate the receiving flask with solvent vapor to prevent "back-diffusion" of air during needle insertion.
-
Protocol B: Isolation Strategy (The "Silica Trap")
Why your yield vanishes on the column.
The Science: The Lewis acidic boron atom coordinates to the lone pairs on silica gel silanol groups (
| Method | Suitability | Modification |
| Standard Silica | 🔴 High Risk | Avoid. Causes streaking/hydrolysis. |
| Deactivated Silica | 🟡 Medium | Pre-treat silica with 1% |
| Reverse Phase (C18) | 🟢 Best | Water/Acetonitrile gradients often suppress ring-opening if pH is neutral. |
| Crystallization | 🟢 Best | Isolate as the potassium trifluoroborate salt ( |
Troubleshooting (Q&A)
Issue 1: "My NMR shows a mess of broad peaks."
Diagnosis: Dynamic Equilibrium Shift. Explanation: You are likely observing the rapid exchange between the closed oxaborolane and the open boronic acid form. This rate is comparable to the NMR time scale, causing coalescence (broadening). The Fix:
-
Run VT-NMR: Lower the temperature to -40°C. This slows the exchange, resolving distinct peaks for the open and closed forms.
-
Solvent Switch: Switch from
(hygroscopic, promotes opening) to or dried over molecular sieves. The non-polar solvent favors the closed, neutral oxaborolane form [3].
Issue 2: "I lost the Boron. I just have the aryl/alkyl chain."
Diagnosis: Protodeboronation. Explanation: Under basic conditions, or in the presence of certain metal catalysts, the C-B bond is cleaved and replaced by C-H. This is accelerated if the boron is adjacent to an electron-withdrawing group or a heteroatom (e.g., 2-pyridine boronic species) [4]. The Fix:
-
Avoid Strong Bases: Use weak bases like
or instead of alkoxides. -
Add a Ligand: If using metal catalysis, increase ligand loading to prevent open coordination sites on the metal that facilitate transmetallation/protodeboronation.
Issue 3: "My product is an alcohol."
Diagnosis: Oxidative Cleavage. Explanation: You likely have peroxides in your ether/THF, or you exposed the reaction to air during workup. The Fix:
-
Test Solvents: Use peroxide test strips on all ethereal solvents.
-
Workup: Perform the quench and initial extraction inside the glovebox or under active Argon flow if the intermediate is known to be super-sensitive. Use degassed aqueous buffers.
Workflow: The Safe-Fail Isolation Decision Tree
Follow this logic flow to determine the safest isolation method for your specific intermediate.
Figure 2: Decision matrix for isolating 1,2-oxaborolanes. Note the "Salt Formation" escape hatch for oils that decompose.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Adamczyk-Woźniak, A., et al. (2009).[1] Benzoxaboroles – Old compounds with new applications.[2] Journal of Organometallic Chemistry, 694(22), 3533-3541. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902. Link
Sources
Validation & Comparative
Mastering the Solid State: A Comparative Guide to X-ray Crystal Structure Analysis of Benzoxaboroles
Introduction: The Critical Role of Three-Dimensional Structure in Benzoxaborole Drug Development
Benzoxaboroles represent a versatile class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have led to the development of novel therapeutics, including the FDA-approved antifungal tavaborole (AN2690) and anti-inflammatory crisaborole.[2][3] For researchers in drug development, elucidating the precise three-dimensional structure of these molecules is not merely an academic exercise; it is a critical step in understanding their mechanism of action, optimizing their interaction with biological targets, and ensuring the stability and purity of the active pharmaceutical ingredient (API).
X-ray crystal structure analysis stands as the definitive method for determining the atomic arrangement of benzoxaboroles in the solid state. The resulting structural data provides invaluable insights into intermolecular interactions, such as hydrogen bonding, which dictates crystal packing and can influence physicochemical properties like solubility and dissolution rate.[4] This guide provides a comparative analysis of the primary techniques for obtaining high-quality single crystals of benzoxaboroles, offers detailed experimental protocols, and contrasts the insights gained from X-ray crystallography with those from complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
The Crystallization Gauntlet: A Comparative Analysis of Core Techniques
The rate-limiting step in any X-ray diffraction study is obtaining a single crystal of sufficient size and quality.[5] The process is often described as more of an art than a science, requiring patience and a systematic exploration of various conditions. For benzoxaboroles, three primary methods have proven effective: Slow Evaporation, Vapor Diffusion, and Co-crystallization. The choice of method is dictated by the physicochemical properties of the specific benzoxaborole derivative, such as its solubility and the quantity of material available.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=300, size="7,3!"]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10, width=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
} caption="Overall workflow for X-ray crystal structure analysis."
Method 1: Slow Evaporation
This is often the simplest and most direct method. It relies on gradually increasing the concentration of the benzoxaborole in solution to the point of supersaturation, from which crystals can nucleate and grow.
-
Causality: This method is ideal for compounds that are moderately soluble and thermally stable. The slow removal of solvent ensures that the crystal lattice forms in a highly ordered manner, minimizing defects. Rapid evaporation often leads to the formation of amorphous powder or poor-quality microcrystals.[6]
-
Self-Validation: Success is visually validated by the formation of well-defined, transparent crystals with sharp edges. The appearance of oils or powders indicates that the solvent system or evaporation rate is suboptimal.[1]
Method 2: Vapor Diffusion
Vapor diffusion is a more controlled and delicate technique, particularly useful when only small quantities of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the benzoxaborole.
-
Causality: This technique gently drives the solution towards supersaturation. The gradual change in solvent composition is less disruptive than temperature changes or rapid evaporation, often yielding higher quality crystals.[7] The choice of a less volatile solvent for the compound and a more volatile anti-solvent is critical for the diffusion gradient to be effective.[7]
-
Self-Validation: The formation of crystals at the interface of the two solvent vapors (in the hanging drop or sitting drop) is a clear indicator of success. The rate of crystal growth can be modulated by changing the concentration of the anti-solvent or the ambient temperature.[8]
Method 3: Co-crystallization
Many benzoxaboroles are designed to interact with specific biological targets. Co-crystallization involves crystallizing the benzoxaborole in the presence of a target protein or a small molecule that can form strong, directional interactions, such as hydrogen bonds.[9]
-
Causality: The formation of a stable, well-ordered complex between the benzoxaborole and a co-former can provide a rigid scaffold that facilitates crystallization, especially when the benzoxaborole itself is difficult to crystallize.[9] Analysis of the resulting co-crystal structure provides direct evidence of the binding mode and key intermolecular interactions.[5]
-
Self-Validation: A successful co-crystal will diffract to reveal the electron density of both the benzoxaborole and its binding partner in the refined structure.
Comparative Summary of Crystallization Techniques
| Parameter | Slow Evaporation | Vapor Diffusion | Co-crystallization |
| Principle | Gradual removal of solvent to induce supersaturation. | Diffusion of an anti-solvent vapor into the compound solution. | Formation of a stable complex with a co-former. |
| Typical Sample Amount | 10 - 100 mg | 1 - 10 mg | 5 - 50 mg |
| Common Solvents | Methanol, Ethanol, Acetonitrile, DMSO, n-Hexane.[10][11] | Inner Vial (Good Solvent): THF, Toluene, Methanol.[7]Outer Vial (Anti-Solvent): Pentane, Diethyl Ether, Hexane.[7] | Dependent on the solubility of both components. |
| Key Advantage | Simple setup, requires minimal specialized equipment. | High degree of control, excellent for small sample quantities. | Provides direct insight into intermolecular interactions.[9] |
| Common Challenge | Can lead to "oiling out" if the compound is too soluble.[1] | Requires careful selection of a miscible solvent/anti-solvent pair. | Requires a co-former with strong and specific interactions. |
| Best Suited For | Initial screening, moderately soluble compounds. | Difficult-to-crystallize compounds, scarce material. | Target-bound benzoxaboroles, studying binding modes. |
Experimental Protocols: From Powder to Diffracting Crystal
The following protocols are generalized starting points. Successful crystallization often requires systematic optimization of solvent systems, concentrations, and temperatures.
Protocol 1: Slow Evaporation from a Single Solvent
-
Preparation: Dissolve 10-20 mg of the benzoxaborole derivative in the minimum amount of a suitable solvent (e.g., methanol, ethanol, or DMSO) in a clean, small vial (e.g., a 1-dram vial). Gently warm the mixture if necessary to achieve full dissolution.[10]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (a small, clean vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[10]
-
Evaporation: Cover the vessel with parafilm and pierce it with a needle 1-3 times. The number of holes controls the rate of evaporation. A slower rate is generally preferable.[6]
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).
-
Monitoring: Check for crystal growth daily without disturbing the vial. High-quality crystals should appear within a few days to two weeks.
Protocol 2: Vapor Diffusion (Sitting Drop Method)
-
Reservoir Preparation: Pipette 500 µL of the anti-solvent (e.g., pentane or diethyl ether) into the reservoir of a sitting drop crystallization plate.
-
Solution Preparation: In a separate microfuge tube, prepare a concentrated solution of the benzoxaborole (e.g., 5-10 mg/mL) in a less volatile solvent (e.g., toluene or THF).
-
Drop Dispensing: Pipette 2 µL of the benzoxaborole solution onto the sitting drop post in the crystallization plate.
-
Sealing: Immediately seal the well with clear sealing tape to create a closed system.
-
Incubation & Monitoring: Place the plate in a stable, vibration-free environment. Vapors from the anti-solvent in the reservoir will slowly diffuse into the drop, inducing crystallization over several days.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=300, size="7,3!"]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10, width=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
} caption="Decision guide for selecting a crystallization method."
Troubleshooting Common Crystallization Challenges
-
Problem: No crystals form, only clear solution remains.
-
Reasoning & Solution: The solution is likely not sufficiently supersaturated. There may be too much solvent. Try allowing more solvent to evaporate (add more holes to the parafilm) or start with a more concentrated solution. If this fails, the chosen solvent may be too good; try a different solvent in which the compound is less soluble.[12]
-
-
Problem: An oil forms instead of crystals.
-
Reasoning & Solution: "Oiling out" often occurs when a compound is too soluble in the chosen solvent or when crystallization happens too quickly.[1] Re-dissolve the oil, add slightly more solvent to avoid immediate precipitation, and slow down the process (e.g., by reducing the evaporation rate or moving the experiment to a colder temperature).[12]
-
-
Problem: Only very small needles or powder precipitates.
-
Reasoning & Solution: This indicates that nucleation is happening too rapidly, preventing the growth of large single crystals. Slow down the crystallization process significantly. This can be achieved by using a less volatile solvent, reducing the temperature, or using the vapor diffusion method with a very slow-diffusing anti-solvent.[1]
-
-
Challenge of Polymorphism: Benzoxaboroles, like many pharmaceutical compounds, may exhibit polymorphism—the ability to crystallize in multiple different forms.[7][13] These polymorphs can have different physical properties. It is crucial to characterize the resulting crystals thoroughly (e.g., via powder X-ray diffraction) to ensure the desired, most stable form has been obtained.
Alternative & Complementary Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides an unparalleled view of the static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers critical insights into the molecule's structure and dynamics in solution, which is often more relevant to its biological environment.[4][14] These techniques are highly complementary.[4]
| Feature | X-ray Crystal Structure Analysis | NMR Spectroscopy |
| State of Matter | Solid (single crystal) | Solution |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular contacts.[10] | Connectivity (1D/2D NMR), solution-state conformation, molecular dynamics, intermolecular interactions in solution.[3][4] |
| Key Advantage | Unambiguous determination of the complete 3D structure at atomic resolution. | Provides information on dynamic processes and behavior in a biologically relevant (solution) state.[3] |
| Key Limitation | Requires a high-quality single crystal; provides a static picture that may not represent the solution-state conformation.[14] | Structure determination is more complex and often results in an ensemble of possible structures; less precise for bond lengths/angles. |
| Benzoxaborole Insight | Reveals crystal packing, hydrogen bonding networks, and the precise geometry of the boronic acid group.[4] | Confirms the equilibrium between the closed (benzoxaborole) and open (boronic acid) forms in aqueous solution.[3] |
A combined approach using both techniques provides the most comprehensive understanding. For example, a study on the antifungal drug AN2690 used X-ray crystallography to define its solid-state structure and hydrogen bonding patterns, while solid-state NMR was used to further characterize the crystalline phase and validate the structural model.[4] This dual-pronged analysis confirms that the structure observed in the crystal is consistent with spectroscopic data, lending greater confidence to the overall structural characterization.
Conclusion
The successful X-ray crystal structure determination of a benzoxaborole is a landmark achievement in its development pathway. It provides the definitive atomic-level blueprint necessary for structure-activity relationship (SAR) studies, computational modeling, and patent protection. Achieving this goal hinges on the meticulous and rational selection of a crystallization strategy. By systematically applying and optimizing the methods of slow evaporation and vapor diffusion, and by considering co-crystallization to probe biological interactions, researchers can overcome the hurdles of obtaining diffraction-quality crystals. When coupled with the solution-state insights from NMR spectroscopy, a complete and robust understanding of the benzoxaborole's chemical nature is achieved, paving the way for the development of next-generation therapeutics.
References
-
Catalytic and Biological Applications of Benzoxaborolones. (n.d.). DSpace@MIT. Retrieved February 6, 2026, from [Link]
-
Tumanov, N., et al. (2014). A combined experimental-computational study of benzoxaborole crystal structures. CrystEngComm, 16(23), 4999-5011. Available from: [Link]
-
Crystallization kinetics of high purity boric acid in preparation process. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(21), 7215. Available from: [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Journal of Medicinal Chemistry, 58(7), 2915-2928. Available from: [Link]
- Hall, D. G. (Ed.). (2011).
-
Yamamoto, Y., & Oshima, K. (2004). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 126(15), 4768-4769. Available from: [Link]
-
Structures of benzoxaborole compounds 11–31. (A) X-ray cocrystal... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Available from: [Link]
-
Guide for crystallization. (n.d.). Retrieved February 6, 2026, from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2014). Crystallography Reviews, 20(4), 253-264. Available from: [Link]
-
2,1-Benzoxaborol-1(3H)-ol. (n.d.). ATB and Repository. Retrieved February 6, 2026, from [Link]
-
Zhdankin, V. V., & Yoshimura, A. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Molecules, 29(1), 249. Available from: [Link]
-
Diesendruck, C. E., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science, 11(5), 1278-1282. Available from: [Link]
-
Chen, J., et al. (2011). Crystal polymorphism in chemical process development. Crystal Growth & Design, 11(9), 3649-3657. Available from: [Link]
-
Bessette, A. P., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(10), 914-918. Available from: [Link]
-
Crystallization of Membrane Proteins by Vapor Diffusion. (2016). Methods in Molecular Biology, 1432, 1-13. Available from: [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combined experimental-computational study of benzoxaborole crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi-res.com [mdpi-res.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
- 11. Efficiently self-healing boronic ester crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Boron in the Backline: A Comparative Analysis of Oxaboroles and Boronic Acids in Antimicrobial Therapeutics
Executive Summary
The "Boron Renaissance" in medicinal chemistry has shifted focus from simple phenylboronic acids (PBAs) to structurally constrained cyclic derivatives, most notably benzoxaboroles (oxaboroles).[1] While both classes utilize the empty
This guide provides a technical comparison of these two scaffolds, focusing on their application in antimicrobial therapeutics (antifungal and antibacterial), supported by experimental data and mechanistic insights.
Chemical Foundation: The pKa Advantage
The primary differentiator between acyclic boronic acids and oxaboroles is the geometry around the boron atom and the resulting acidity (pKa).
The "Empty p-Orbital" Mechanism
Both compounds act as Lewis acids.[1] However, for a boron compound to be effective at physiological pH (7.4), it often needs to exist in equilibrium between its trigonal planar form (neutral) and its tetrahedral form (anionic).
-
Phenylboronic Acids (PBA): Typically have a pKa of ~8.8. At physiological pH, they remain largely in the neutral, trigonal form, which is less reactive toward diol targets (like sugars or the ribose of tRNA).
-
Benzoxaboroles: The fusion of the oxaborole ring induces ring strain. This strain is relieved upon ionization to the tetrahedral geometry. Consequently, the pKa drops to ~7.3. This means a significant fraction exists as the reactive species at physiological pH, drastically improving target engagement.
Comparative Data: Physicochemical Properties[2][3][4]
| Feature | Phenylboronic Acid (PBA) | Benzoxaborole (Oxaborole) | Impact on Efficacy |
| Structure | Acyclic, free rotation | Cyclic hemiester, constrained | Cyclic form locks conformation, reducing entropic penalty upon binding. |
| pKa | ~8.8 (Standard) | ~7.3 (Unsubstituted) | Oxaboroles are better nucleophiles at pH 7.4. |
| Solubility | Variable, often poor | Generally higher | Enhanced penetration (e.g., nail plate for onychomycosis).[2] |
| Stability | Prone to oxidation/deboronation | High metabolic stability | Longer half-life in vivo. |
Visualization: Structural Equilibrium & Ionization
The following diagram illustrates the equilibrium shift that grants oxaboroles their superior reactivity.
Figure 1: The ring strain in benzoxaboroles facilitates ionization at physiological pH, creating the active tetrahedral species.
Mechanisms of Action: Target Specificity
While PBAs are often non-specific "sugar sponges," oxaboroles have been engineered for high-precision inhibition.
A. Antifungal: Leucyl-tRNA Synthetase (LeuRS) Inhibition
Representative Drug: Tavaborole (Kerydin) Target: The "Editing Domain" of cytoplasmic LeuRS.[3]
Fungal LeuRS has a proofreading mechanism to ensure only Leucine is attached to tRNA(Leu). If an incorrect amino acid is attached, it is hydrolyzed in the editing pocket.
-
Trapping: Tavaborole binds to the editing pocket.
-
Adduct Formation: The boron atom forms a covalent adduct with the 2'- and 3'-oxygen atoms of the terminal adenosine (A76) of the tRNA.
-
Result: The tRNA is trapped in the editing site, protein synthesis halts, and the fungus dies.
Note: Simple boronic acids lack the geometric specificity to form this stable tRNA adduct efficiently.
B. Antibacterial: Beta-Lactamase Inhibition
Representative Drug: Vaborbactam (A cyclic boronic acid derivative) Target: Serine Beta-Lactamases (e.g., KPC).[4][5]
Vaborbactam mimics the transition state of the beta-lactam hydrolysis. The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser70), preventing the enzyme from destroying beta-lactam antibiotics (like meropenem).
Visualization: The LeuRS "Trap" Mechanism
Figure 2: The "Trapping" mechanism where oxaborole locks the tRNA terminal adenosine, preventing protein synthesis.
Comparative Efficacy Data
The following data highlights the superior potency of the oxaborole scaffold (Tavaborole) compared to standard controls and its specific activity profiles.
Table 1: Antifungal Activity (MIC Comparison)
Data sourced from comparative studies on dermatophytes and yeasts.[3]
| Organism | Tavaborole (Oxaborole) MIC (µg/mL) | Fluconazole (Azole Control) MIC (µg/mL) | Phenylboronic Acid (PBA) Activity |
| T. rubrum | 1 - 8 | 0.5 - 64 (Variable resistance) | > 128 (Inactive) |
| T. mentagrophytes | 1 - 8 | 1 - 32 | > 128 (Inactive) |
| C. albicans | 0.25 - 1 | 0.12 - >64 | Weak / Non-specific |
| A. fumigatus | 0.25 - 2 | High Resistance | Inactive |
Key Insight: While generic PBAs show virtually no specific antifungal activity, the benzoxaborole scaffold confers potent activity, particularly against dermatophytes involved in onychomycosis.
Table 2: Selectivity Ratios (Toxicity Profile)
Comparing affinity for Fungal vs. Human LeuRS.
| Parameter | Value | Interpretation |
| IC50 (Fungal LeuRS) | ~ 2 µM | Potent inhibition. |
| IC50 (Human LeuRS) | > 300 µM | Low toxicity to host. |
| Selectivity Factor | > 150-fold | High therapeutic index. |
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Thermal Shift Assay (Binding Affinity)
Use this to determine if your boron compound binds the target enzyme (e.g., LeuRS or Beta-lactamase).
-
Preparation: Mix recombinant protein (5 µM) with SYPRO Orange dye (5x) in assay buffer (50 mM HEPES, pH 7.5).
-
Treatment: Add the test compound (Oxaborole or PBA) at 100 µM. Include a DMSO control.
-
Execution: Run a melt curve in a qPCR machine (25°C to 95°C, 0.5°C/min ramp).
-
Analysis: Calculate the Melting Temperature (
).-
Validation Criteria: A positive shift (
) indicates specific ligand binding stabilizing the protein. Vaborbactam typically induces a of ~2-4°C in PBP3/Beta-lactamases.
-
Protocol B: MIC Determination (CLSI Standard)
Standard broth microdilution for antifungal efficacy.
-
Media: Use RPMI 1640 buffered with MOPS (pH 7.0). Crucial: Do not use unbuffered media, as pH shifts affect boron ionization.
-
Inoculum: Prepare fungal spore suspension (
CFU/mL). -
Dilution: Serial 2-fold dilution of the oxaborole (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Incubation: 35°C for 48h (Yeasts) or 7 days (Dermatophytes).
-
Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth.
References
-
BenchChem. (2025).[6][7] Comparative Biological Activity of Oxaborole Analogs as Antimicrobial Agents.[6] Retrieved from
- Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Science.
-
Hecker, S. J., et al. (2015).[4] Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Retrieved from
-
Eleftheriadis, N., et al. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition.[5][8] Antimicrobial Agents and Chemotherapy.[4] Retrieved from
-
Adamczyk-Woźniak, A., et al. (2015).[7] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
-
Gupta, A. K., et al. (2015).[7] Tavaborole: A novel boron-based antifungal agent.[2][9][10] Journal of Pharmacology & Pharmacotherapeutics. Retrieved from
Sources
- 1. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Cyclic vs. Acyclic Boron Compounds
Executive Summary: The Boron Renaissance
For decades, boron was viewed as a toxicological liability in drug discovery. This changed with the approval of Bortezomib (Velcade®), validating the acyclic boronic acid as a potent proteasome inhibitor. However, the pharmacokinetic (PK) limitations of acyclic boronates—specifically oxidative instability and erratic plasma protein binding—drove the evolution toward cyclic boronates (benzoxaboroles and diazaborines).
This guide objectively compares the pharmacokinetic performance of these two scaffolds. The data demonstrates that cyclic boronates offer superior metabolic stability and predictable bioavailability by locking the boron atom into a strained ring system that tunes Lewis acidity and resists oxidative deboronation.
Physicochemical Drivers of Pharmacokinetics
The pharmacokinetic divergence between cyclic and acyclic forms stems from their behavior at physiological pH (7.4).
The pKa Shift and Ionization
Boron is a Lewis acid (electron pair acceptor).
-
Acyclic Boronic Acids (e.g., Phenylboronic acid): High pKa (~8.8). At pH 7.4, they remain largely neutral and trigonal planar (
). This leaves the empty -orbital exposed to non-specific nucleophilic attack and oxidative damage. -
Cyclic Benzoxaboroles (e.g., Tavaborole): The ring strain and oxygen proximity lower the pKa to ~7.3. At pH 7.4, a significant fraction exists as the tetrahedral anion (
). This anion mimics the transition state of hydrolytic enzymes (e.g., leucyl-tRNA synthetase), improving target affinity while protecting the boron center.
Structural Equilibrium Comparison
| Feature | Acyclic Boronic Acids (e.g., Bortezomib moiety) | Cyclic Boronates (e.g., Tavaborole, Vaborbactam) |
| Geometry (pH 7.4) | Predominantly Trigonal Planar ( | Equilibrium: Trigonal / Tetrahedral ( |
| pKa | 8.0 – 10.0 | 6.5 – 7.5 (Closer to physiological pH) |
| Self-Association | High risk of trimerization (Boroxines) | Low; sterically hindered ring prevents oligomerization |
| Solubility | Variable; often requires mannitol esters for formulation | Generally higher aqueous solubility |
Visualization: Structural Stability
The following diagram illustrates the susceptibility of acyclic forms to dehydration (trimerization) versus the stability of the cyclic scaffold.
Figure 1: Acyclic boronic acids exist in equilibrium with unstable anhydrides (boroxines), complicating formulation. Cyclic benzoxaboroles resist this via ring strain, favoring the bioactive tetrahedral anion at physiological pH.
ADME Profile Comparison
Metabolism: The Oxidative Deboronation Bottleneck
The "Achilles' heel" of acyclic boronic acids is oxidative deboronation .[1] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) attack the Carbon-Boron (C-B) bond via reactive oxygen species (ROS) insertion.
-
Acyclic Failure Mode: The exposed C-B bond is cleaved, releasing boric acid and the de-boronated carbon scaffold (inactive). This leads to rapid clearance and potential toxicity.
-
Cyclic Defense: The benzoxaborole ring provides steric bulk and electronic stabilization. The heterocyclic oxygen donates electron density, raising the activation energy required for the P450-mediated oxygen insertion.
Distribution: Plasma Protein Binding
Boron compounds bind reversibly to biological nucleophiles (diols in sugars, Ser/Thr/Tyr in proteins).
-
Acyclic: Bortezomib shows ~83% plasma protein binding. The "floppy" acyclic structure allows non-specific binding to albumin and globulins, creating a "sink" that limits free drug concentration.
-
Cyclic: Vaborbactam (cyclic boronate) exhibits significantly lower protein binding (~25%). The rigid ring structure reduces non-specific interactions with serum diols, resulting in higher free fraction (
) available for tissue penetration.
Excretion Pathways
-
Acyclic (Hepatic): Due to high protein binding and lipophilicity, acyclic forms like Bortezomib are cleared primarily via hepatic metabolism (oxidative deboronation).
-
Cyclic (Renal): Cyclic forms like Vaborbactam are often more polar and metabolically stable, favoring renal excretion of the unchanged drug. This makes them ideal for urinary tract infections (UTIs) but requires dose adjustment in renal impairment.
Case Study: Bortezomib vs. Vaborbactam[2][3]
| Parameter | Bortezomib (Acyclic) | Vaborbactam (Cyclic) |
| Therapeutic Class | Proteasome Inhibitor (Oncology) | Beta-lactamase Inhibitor (Infectious Disease) |
| Metabolic Stability | Low (Extensive CYP oxidation) | High (Excreted unchanged) |
| Half-life ( | 9–15 hours (Terminal phase) | ~1.6 hours (Renal elimination) |
| Clearance Mechanism | Hepatic (CYP3A4, 2C19) | Renal (Glomerular filtration) |
| Volume of Distribution | Large (Tissue binding) | Low (Extracellular fluid) |
| Toxicity Driver | Off-target neuropathy (neuronal interactions) | Generally low toxicity |
Experimental Protocols
To validate the stability claims above, the following self-validating protocols are recommended.
Protocol A: Oxidative Deboronation Assay (Microsomal Stability)
Objective: Quantify the resistance of the C-B bond to P450-mediated oxidation.
-
Preparation:
-
Substrate: 1 µM Boron compound (Acyclic vs. Cyclic).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation:
-
Pre-incubate HLM and substrate for 5 min at 37°C.
-
Start: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Control: Run a parallel incubation without NADPH to rule out chemical hydrolysis.
-
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench: Add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.
-
Detection: Monitor the parent ion. Crucially, monitor the formation of the specific de-boronated metabolite (e.g., the phenol derivative for aryl boronates).
-
-
Calculation:
-
Plot
vs. time. Calculate (slope). - .
-
Protocol B: Reversible Covalent HSA Binding (Ultrafiltration)
Objective: Distinguish between non-specific hydrophobic binding and boron-specific covalent binding to albumin.
-
Setup:
-
Prepare Human Serum Albumin (HSA) at physiological concentration (40 g/L).
-
Spike Boron compound at 10 µM.
-
-
Competition Step (The Validator):
-
Arm A: HSA + Boron Compound.
-
Arm B: HSA + Boron Compound + 100 mM Sorbitol .
-
Rationale: Sorbitol acts as a "diol sink." If the boron compound is binding covalently to HSA diols/nucleophiles, excess sorbitol will outcompete the protein, shifting the equilibrium and increasing the free fraction in Arm B.
-
-
Separation:
-
Load samples into Ultrafiltration devices (30 kDa cutoff).
-
Centrifuge at 2000g for 30 min at 37°C.
-
-
Analysis:
-
Measure concentration in filtrate (
) and retentate via LC-MS. -
If
, the binding mechanism is boronate-specific (covalent), not just lipophilic.
-
Metabolic Pathway Visualization
The following diagram details the oxidative deboronation pathway that differentiates the two scaffolds.
Figure 2: The oxidative deboronation pathway. Cyclic compounds suppress the initial oxygen insertion step (Step 1), preserving the pharmacophore.
References
-
Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[1][2][3][4][5][6] Future Medicinal Chemistry.
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs.[1] European Journal of Medicinal Chemistry.
-
Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry.
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
-
Liu, H., et al. (2019). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib.[4][6] Chemical Research in Toxicology.
Sources
- 1. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining binding constants of oxaboroles to diols
Title: Comparative Guide: Determination of Binding Constants for Oxaborole-Diol Interactions
Executive Summary
The accurate determination of binding constants (
This guide objectively compares the three primary methodologies for quantifying this interaction: Alizarin Red S (ARS) Competitive Assay ,
Mechanistic Foundation
The binding event is a reversible covalent interaction. The oxaborole boron atom transitions from a trigonal planar (
Key Chemical Principle: The binding constant is strictly pH-dependent.
Visualizing the Competitive Mechanism (ARS Assay)
The following diagram illustrates the competitive displacement mechanism used in the high-throughput ARS assay.
Caption: Competitive displacement pathway. ARS acts as a fluorescent reporter; diol binding displaces ARS, quenching the signal.[1][2]
Comparative Analysis of Methodologies
| Feature | ARS Competitive Assay | Isothermal Titration Calorimetry (ITC) | |
| Primary Output | Relative | Direct | Thermodynamic Profile ( |
| Throughput | High (96/384-well plates) | Low (1 sample/hour) | Low (1 sample/2-3 hours) |
| Sensitivity | High (Fluorescence) | Low (Requires mM concentrations) | High (Heat detection) |
| Sample Req. | Micrograms | Milligrams | Milligrams |
| Pros | Fast; ideal for screening libraries. | Unambiguous structural proof; label-free. | "Gold Standard" accuracy; measures enthalpy directly. |
| Cons | Indirect method; potential for inner-filter effects; pH sensitive. | Expensive instrument time; poor sensitivity for weak binders. | Slow; requires precise buffer matching; high material cost. |
| Best For | Initial Screening / SAR | Validation / Structural Confirmation | Late-Stage Lead Optimization |
Detailed Protocol: The ARS Competitive Assay
The Workhorse Method.
Principle: This is a three-component equilibrium. You first determine the binding constant of the Oxaborole to the ARS dye (
Reagents & Equipment
-
Buffer: 0.1 M Sodium Phosphate, pH 7.4 (Must be precise; use a high-quality pH meter).
-
Reporter: Alizarin Red S (ARS) (
M stock in buffer). -
Oxaborole: Stock solution in DMSO/Buffer.
-
Plate Reader: Capable of Excitation: 460 nm / Emission: 590 nm.
Workflow Step 1: Determine
Before testing the diol, you must quantify how tightly the oxaborole holds the reporter.
-
Prepare Wells: Add fixed [ARS] (
) to all wells. -
Titrate Oxaborole: Add increasing concentrations of Oxaborole (
to ). -
Incubate: 20 minutes at 25°C (equilibrium is fast, but stabilization is key).
-
Read: Measure Fluorescence Intensity (
). -
Calculate: Fit data to a 1:1 binding isotherm to find
.
Workflow Step 2: Competitive Displacement ( )
-
Prepare "Complex" Stock: Create a master mix of Oxaborole and ARS at concentrations where ~85% of ARS is bound (calculated from Step 1).
-
Why? This maximizes the dynamic range of the quenching signal.
-
-
Titrate Diol: Add increasing concentrations of the Diol analyte to the Complex Stock.
-
Incubate: 20 minutes at 25°C.
-
Read: Measure Fluorescence. The signal will decrease as Diol displaces ARS.
-
Data Analysis: Use the method of Springsteen & Wang to solve for
.[1]-
Plot
vs .[1] -
Where
and is the free oxaborole concentration. -
The slope of this line relates directly to
.
-
Detailed Protocol: B NMR Titration
The Structural Validator.
Principle: Boron-11 is a quadrupolar nucleus (
-
Free Oxaborole (
): ppm (Broad). -
Bound Oxaborole-Diol (
): ppm (Sharper).
Reagents & Equipment
-
Solvent:
with 10% Phosphate Buffer (pH 7.4, corrected for isotope effect). -
Internal Standard:
(external capillary) or calibrate to boric acid. -
NMR: 400 MHz or higher (Quartz tubes recommended to reduce background boron signal from borosilicate glass).
Step-by-Step Protocol
-
Baseline Scan: Dissolve Oxaborole (10 mM) in buffered
. Acquire B spectrum.[3] Note the broad peak at ~30 ppm. -
Titration: Add Diol in equivalents (0.2, 0.5, 1.0, 2.0, 5.0 eq).
-
Acquisition:
-
Pulse sequence: Standard 1D boron pulse.
-
Scans: 128–256 (Boron is sensitive, so scans are relatively fast).
-
Critical: Use a broad spectral width (100 ppm to -100 ppm) to ensure no folding.
-
-
Integration:
-
Integrate the area of the free peak (
) and the bound peak ( ). -
Since exchange is often slow on the NMR timescale for strong binders, you will see two distinct peaks.
-
-
Calculation:
-
is derived from the integral ratio
.
-
is derived from the integral ratio
Troubleshooting & Self-Validation
Common Pitfall: The "Inner Filter" Effect in ARS
If your oxaborole or diol absorbs light at 460 nm or 590 nm, it will artificially quench fluorescence, yielding a false-positive high binding constant.
-
Validation: Measure the UV-Vis absorbance of your pure diol at the excitation/emission wavelengths. If
, correct the fluorescence data or switch to NMR.
Common Pitfall: pH Drift
Boronate ester formation releases protons (or consumes
-
Validation: Measure pH after the titration. If it deviates by >0.1 units, your buffer capacity is too low. Increase buffer concentration to 100 mM.
Decision Logic for Method Selection
Caption: Decision matrix for selecting the optimal binding constant determination method.
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation.[4] Tetrahedron.
-
(Foundational paper for the ARS method).
-
-
Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. J. Am. Chem. Soc.[5]
-
(Establishes benzoxaborole superiority at physiological pH).
-
-
Tomsho, J. W., & Benkovic, S. J. (2012).Boron-containing inhibitors of synthetases. Current Opinion in Chemical Biology.
-
(Application of these methods in drug discovery).
-
-
Adamczyk-Woźniak, A., et al. (2015).Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
-
(Review of structural characterization including NMR).
-
Sources
Comparative Guide: In Vitro Toxicity Screening of Novel 1,2-Oxaborolane Analogs
Executive Summary: The "Boron Renaissance" and Its Safety Traps
The incorporation of boron into heterocycles—specifically the 1,2-oxaborolane scaffold—has revitalized antimicrobial drug discovery. Unlike traditional carbon-based electrophiles, the boron atom in these analogs possesses an empty p-orbital that allows for the formation of reversible covalent bonds with nucleophiles (typically oxygen-rich targets like the cis-diols of sugars or RNA).
While this mechanism confers exceptional potency (exemplified by FDA-approved agents like Tavaborole and Crisaborole ), it introduces unique toxicological liabilities that standard high-throughput screens often miss.
The Core Challenge: The same "boron-spiro" complex formation that inhibits the target (often Leucyl-tRNA synthetase, LeuRS) can promiscuously bind human diols or inhibit human mitochondrial protein synthesis.
This guide outlines a Tiered Screening Architecture designed specifically for 1,2-oxaborolanes, moving beyond generic ADMET to mechanism-based de-risking.
Comparative Performance: Novel Analogs vs. Industry Standards
The following data summarizes the performance of three novel this compound candidates (Series B-1, B-2, B-3) against the clinical benchmark (Tavaborole) and a hepatotoxic positive control (Ketoconazole).
Table 1: In Vitro Safety Profile Summary
| Compound ID | Target Potency (LeuRS IC₅₀) | HepG2 Cytotoxicity (CC₅₀) | hERG Inhibition (IC₅₀) | Mitochondrial Selectivity Index (SI)* | Ames Mutagenicity |
| Tavaborole (Benchmark) | 0.8 µM | > 200 µM (Safe) | > 100 µM (Clean) | > 50x | Negative |
| Analog B-1 (Lead) | 0.3 µM | > 150 µM | > 50 µM | > 100x | Negative |
| Analog B-2 | 0.5 µM | 45 µM (Moderate) | 12 µM (Risk) | 5x (Toxic) | Inconclusive** |
| Analog B-3 | 2.1 µM | > 200 µM | > 100 µM | > 50x | Negative |
| Ketoconazole (Ctrl) | N/A | 15 µM (Toxic) | 2 µM (High Risk) | N/A | Negative |
-
Mitochondrial SI: Ratio of Human Mitochondrial Protein Synthesis IC₅₀ / Pathogen Cytoplasmic Protein Synthesis IC₅₀. Higher is safer.
-
Inconclusive Ames: Common in boron chemistry due to bacterial membrane interactions, often requiring eukaryotic follow-up (Micronucleus).
Critical Screening Modules
Module A: Hepatotoxicity & Metabolic Stability (The "Diol" Interference)
Standard MTT assays rely on mitochondrial reductase. However, boron compounds can alter cellular redox states, leading to false readouts.
-
Recommendation: Use ATP-based luminescence (CellTiter-Glo) combined with LDH release .
-
Boron Specificity: Avoid culture media with high concentrations of ribose or sorbitol during drug incubation, as these exogenous diols will competitively bind the oxaborolane, artificially raising the IC₅₀ (masking toxicity).
Module B: Mechanism-Based Mitochondrial Toxicity
Since many 1,2-oxaborolanes target bacterial LeuRS, the closest human off-target is human mitochondrial LeuRS . Inhibition here causes lactic acidosis and bone marrow suppression.
-
Protocol: Compare protein synthesis inhibition in cytoplasmic ribosomes (cycloheximide-sensitive) vs. mitochondrial ribosomes (chloramphenicol-sensitive) using a 14C-Leucine incorporation assay.
Module C: Genotoxicity (The Ames False Positive)
Boronic acids and oxaboroles frequently flag positive in Salmonella strains (TA98/TA100) due to nutrient transport interference rather than DNA damage.
-
Corrective Action: If Ames is positive, immediately escalate to the In Vitro Micronucleus Assay (IVMN) in CHO or TK6 cells. Eukaryotic genotoxicity is the regulatory "truth" for this class.
Visualizing the Screening Architecture
The following diagram illustrates the decision logic for screening oxaborolane analogs, prioritizing the elimination of mitochondrial toxins early in the pipeline.
Figure 1: Tiered screening logic designed to filter mitochondrial liabilities early, a specific requirement for LeuRS-targeting boron drugs.
Detailed Experimental Protocol: The "Glu/Gal" Mitochondrial Stress Test
To rigorously assess mitochondrial toxicity (Module B), we utilize the Glucose/Galactose Switch Assay . Cells grown in galactose are forced to rely on oxidative phosphorylation (mitochondria), making them hypersensitive to mitochondrial toxicants compared to cells grown in glucose (which can survive via glycolysis).
Materials
-
Cell Line: HepG2 (Human hepatocellular carcinoma).[1]
-
Media A (Glycolytic): DMEM + 25 mM Glucose + 10% FBS.
-
Media B (OxPhos): DMEM (Glucose-free) + 10 mM Galactose + 10% FBS + 1 mM Sodium Pyruvate.
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP detection system.
Step-by-Step Workflow
-
Acclimatization:
-
Split HepG2 cells. Culture half in Media A and half in Media B for 2 weeks (approx. 3 passages) to shift metabolic phenotype.
-
-
Seeding:
-
Seed 5,000 cells/well in 96-well white-walled plates.
-
Allow attachment for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in DMSO (Final DMSO < 0.5%).
-
Crucial Step: Ensure no supplemental diols (mannitol/sorbitol) are present in the buffer.
-
Treat cells for 72 hours (Mitochondrial toxicity is often delayed).
-
-
Readout:
-
Add CellTiter-Glo reagent (1:1 volume).
-
Shake for 2 mins; incubate dark for 10 mins.
-
Measure Luminescence (RLU).
-
-
Data Analysis:
-
Calculate IC₅₀ for Glucose (IC₅₀-Glu) and Galactose (IC₅₀-Gal).
-
Mitochondrial Tox Index:
. -
Interpretation: A ratio > 3 indicates specific mitochondrial inhibition (e.g., Analog B-2 in Table 1).
-
Mechanism of Action & Toxicity[2]
Understanding how these molecules bind is essential for interpreting toxicity data. The diagram below details the "Boron Trap."
Figure 2: The mechanism of action involves the formation of a spiro-boronate complex with the tRNA terminal adenosine. Toxicity arises when this complex stabilizes within the human mitochondrial enzyme rather than the pathogen's.
References
-
Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry.
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site.[2][3] Science.
-
Walmsley, R. M., et al. (2015).[4] Ames positive boronic acids are not all eukaryotic genotoxins.[4][5] Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods.
-
Eleftheriadis, N., et al. (2016). Benzoxaboroles: New Tricks for an Old Dog. European Journal of Medicinal Chemistry.
Sources
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 1,2-Oxaborolane
Executive Summary & Hazard Architecture
1,2-Oxaborolanes are cyclic boronic acid esters characterized by a Lewis acidic boron center incorporated into a five-membered ring.[1] In drug discovery, they serve as critical pharmacophores (e.g., benzoxaboroles) due to their ability to form reversible covalent bonds with biological nucleophiles (such as serine or threonine residues in enzymes).[1]
The Safety Paradox: While often less volatile than non-cyclic organoboranes, 1,2-oxaborolanes possess a distinct reactivity profile.[1] Their electrophilic nature makes them potential skin sensitizers and mucous membrane irritants.[1] Furthermore, they are frequently handled in organic solvents (THF, DCM) that facilitate rapid dermal permeation, carrying the active boron compound into the bloodstream.[1]
Core Hazard Profile (GHS Classification)
Based on structural analogs and functional group analysis:
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to create a self-validating barrier system.[1]
| PPE Component | Material Specification | Technical Rationale |
| Hand Protection (Primary) | Nitrile Rubber (Min.[1][4] thickness: 0.11 mm / 4-5 mil) | Nitrile offers excellent resistance to the aliphatic hydrocarbons often used in oxaborolane synthesis.[1] Note: If using DCM or THF as a solvent, double-gloving is mandatory due to rapid breakthrough.[1] |
| Hand Protection (Secondary) | Laminated Film (Silver Shield) | Required only for spill cleanup. 1,2-Oxaborolanes can hydrolyze to boronic acids; laminated film prevents permeation of the hydrolysis byproducts better than standard nitrile during prolonged contact.[1] |
| Eye/Face Protection | Chemical Splash Goggles (Indirect Vent) | Standard safety glasses are insufficient if the compound is in liquid phase or solution.[1] The Lewis acidity of the boron center can cause immediate, stinging irritation to corneal tissue.[1] |
| Respiratory Protection | Fume Hood (Face velocity: 80–100 fpm) | Primary control.[1] If handling powders outside a hood (not recommended), a P100 particulate respirator is required to prevent inhalation of boronic acid dusts generated via hydrolysis.[1] |
| Body Protection | Lab Coat (High-Density Cotton/Poly) | Must be buttoned to the neck.[1] Synthetic fibers (pure polyester) should be avoided if pyrophoric reagents (e.g., n-BuLi) are used in the synthesis of the oxaborolane.[1] |
Operational Workflow: The "Safe-Synthesis" Cycle[1]
This protocol integrates safety checks directly into the experimental workflow.[1]
Phase 1: Pre-Operational Setup[1]
-
Atmosphere Control: While 1,2-oxaborolanes are more stable than boranes, they are hygroscopic.[1] Handling under an inert atmosphere (Nitrogen or Argon) prevents hydrolysis into the ring-opened boronic acid, maintaining both safety and compound purity.[1]
-
Quenching Agent Prep: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) nearby.[1] In the event of a spill, mild base neutralizes the Lewis acid character of the boron species.[1]
Phase 2: Manipulation & Synthesis[1]
-
Weighing: If solid, weigh in a closed balance or use an anti-static gun to prevent dispersal.[1] If liquid, use positive displacement pipettes to prevent dripping.[1]
-
Solvent Selection: Avoid protic solvents (alcohols) unless the specific reaction demands it, as they can cause transesterification of the oxaborolane ring.[1]
-
Temperature Control: Many oxaborolane syntheses involve exothermic cyclization.[1] Ensure cooling baths (Dry ice/Acetone) are established before reagent addition.[1]
Phase 3: Decontamination & Doffing[1]
-
Gross Decon: Wipe outer gloves with a dry paper towel before removing hands from the fume hood.[1]
-
Glove Removal: Use the "beak" method (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no skin contact with the outer surface.[1]
-
Hand Wash: Wash hands with soap and tepid water for 60 seconds immediately after doffing.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision pathway for handling 1,2-Oxaborolane, distinguishing between solid and solution-phase risks.
Figure 1: Decision logic for PPE selection and spill response based on physical state.
Emergency & Disposal Protocols
Spill Management (Small Scale < 100 mL/g)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: If the spill is outside the hood, cover with absorbent pads immediately to suppress vapor/dust.[1]
-
Neutralize: Apply vermiculite or sand .[1] Do not use combustible materials like sawdust, as organoborons can be oxidizable under specific conditions.[1]
-
Clean: Scoop material into a sealable container. Wipe the surface with a dilute soap solution, followed by water.[1]
Waste Disposal[1]
-
Classification: Segregate as Organic Waste - Hazardous .
-
Incompatibility: Never mix oxaborolane waste with strong oxidizers (e.g., peroxides, nitric acid) or strong bases, as exothermic decomposition may occur.[1]
-
Labeling: Clearly label the waste container with "Contains Organoboron Compounds - Potential Irritant."[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136036, this compound.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]
-
Organic Syntheses. Safe Handling of Organoboron Compounds. (General grounding for inert atmosphere handling).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
